CXCR7 modulator 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLFYRZNQPUFU-UNWHFORBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CXCR7 Modulators: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a critical regulator in a multitude of physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases.[1] Unlike conventional chemokine receptors, CXCR7 exhibits a unique signaling mechanism, deviating from the canonical G-protein-coupled pathways. Instead, it primarily signals through the β-arrestin pathway, a characteristic that has profound implications for its function and therapeutic targeting.[2] This technical guide provides an in-depth exploration of the core mechanism of action of CXCR7 modulators. It details the β-arrestin-biased signaling cascade, the receptor's role as a chemokine scavenger, its interaction with CXCR4, and the quantitative parameters defining modulator activity. Furthermore, this document furnishes detailed experimental protocols for key assays used to characterize CXCR7 modulators and presents visualizations of the critical signaling and experimental workflows.
Introduction to CXCR7 (ACKR3): An Atypical Receptor
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). It was initially termed a "decoy" or "scavenger" receptor due to its inability to induce classical G-protein-mediated signaling, such as intracellular calcium mobilization.[3][4] However, it is now understood that CXCR7 is a fully functional signaling receptor that preferentially utilizes β-arrestin to transduce intracellular signals.
This atypical nature defines its multifaceted roles:
-
Signaling Hub: Activation of downstream pathways, notably the mitogen-activated protein kinase (MAPK) cascade.
-
Chemokine Scavenger: Internalization and degradation of its ligands, thereby shaping chemokine gradients in the extracellular environment.
-
Regulatory Partner: Formation of heterodimers with the conventional chemokine receptor CXCR4, leading to modulation of CXCR4 signaling.
The unique signaling profile of CXCR7 makes it an attractive, albeit complex, target for therapeutic intervention in various diseases.
The Core Signaling Mechanism: A β-Arrestin-Biased Paradigm
The central tenet of CXCR7 function is its G-protein-independent signaling mechanism. Upon ligand binding, CXCR7 does not couple with heterotrimeric G-proteins to elicit downstream effects, a hallmark of most G-protein-coupled receptors (GPCRs). Instead, its activation triggers a signaling cascade initiated exclusively by the recruitment of β-arrestin.
Key Steps in CXCR7 Signaling:
-
Ligand Binding: Endogenous ligands like CXCL12 or CXCL11, or synthetic modulators, bind to CXCR7.
-
Conformational Change: Ligand binding induces a conformational change in the receptor.
-
GRK-Mediated Phosphorylation: G-protein-coupled receptor kinases (GRKs), particularly GRK2, phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity docking site for cytosolic β-arrestin (preferentially β-arrestin-2).
-
MAPK Cascade Activation: The CXCR7/β-arrestin complex acts as a scaffold, leading to the activation of the MAPK pathway, resulting in the phosphorylation of ERK1/2 (pERK). This pERK signaling often localizes to cytoplasmic vesicles.
-
Receptor Internalization: The interaction with β-arrestin also mediates the internalization of the receptor-ligand complex into clathrin-coated pits.
This β-arrestin-biased signaling is distinct from the transient β-arrestin interaction seen with CXCR4, highlighting a fundamental difference in their functional roles.
CXCR7's Role as a Chemokine Scavenger
Beyond its direct signaling function, CXCR7 plays a crucial role in regulating the availability of its ligands in the tissue microenvironment. This is often referred to as its "scavenger" or "decoy" function.
The process involves:
-
High-Affinity Binding: CXCR7 binds CXCL12 with an affinity that is approximately 10-fold higher than that of CXCR4.
-
Efficient Internalization: Upon ligand binding, the CXCR7/ligand complex is rapidly internalized.
-
Lysosomal Degradation: The internalized ligand is trafficked to lysosomes for degradation, while the receptor can be recycled back to the cell surface.
This scavenging activity creates sharp chemokine gradients, which are essential for processes like directed cell migration during development and immune responses. By reducing the local concentration of CXCL12, CXCR7 can effectively limit the activation of CXCR4, demonstrating an indirect mechanism of regulation.
Receptor Cross-Talk: The CXCR4-CXCR7 Heterodimer
CXCR7 and CXCR4 can physically associate to form heterodimers on the cell surface. This interaction adds another layer of complexity to the CXCL12 signaling axis. The formation of a CXCR4-CXCR7 complex can alter the signaling output of CXCR4. Specifically, CXCR7 can allosterically inhibit CXCR4-mediated G-protein signaling and subsequent calcium mobilization. However, in some contexts, the heterodimer has been shown to enhance CXCL12-induced β-arrestin recruitment and ERK1/2 activation. This suggests that the functional outcome of heterodimerization is highly dependent on the cellular context.
Quantitative Analysis of CXCR7 Modulator Activity
The activity of a CXCR7 modulator, such as "CXCR7 modulator 1," is defined by its binding affinity and its functional potency in cell-based assays. These quantitative parameters are crucial for drug development and for comparing different compounds.
| Parameter | Description | Typical Assay | Example Compounds & Values | Citation |
| Binding Affinity (Ki, IC50) | Measures the concentration of a modulator required to occupy 50% of the CXCR7 receptors or to displace 50% of a competing radioligand. A lower value indicates higher affinity. | Radioligand Competition Binding Assay | Compound 18 (1,4-diazepine): Ki = 13 nMWW-12 (conolidine derivative): IC50 = 2.7 µMCXCL12 (unlabeled): IC50 = 1.0 nM | |
| Functional Potency (EC50) | Measures the concentration of a modulator required to elicit 50% of the maximal response in a functional assay, such as β-arrestin recruitment or ERK phosphorylation. | β-Arrestin Recruitment Assay (BRET, NanoBiT) | FC313 (cyclic pentapeptide): EC50 = 0.80 µMWW-12 (conolidine derivative): EC50 = 0.7 µM |
Key Experimental Protocols for Characterizing CXCR7 Modulators
Protocol: Radioligand Competition Binding Assay
This assay quantifies the ability of a test modulator to compete with a radiolabeled ligand for binding to CXCR7.
-
Cell Culture: Use cells engineered to express high levels of CXCR7 (e.g., HEK293-CXCR7).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled CXCR7 ligand (e.g., [125I]-CXCL12).
-
Compound Addition: Add increasing concentrations of the unlabeled test modulator ("this compound"). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CXCL12).
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test modulator. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: β-Arrestin Recruitment BRET Assay
This assay measures the ligand-induced interaction between CXCR7 and β-arrestin in live cells.
-
Cell Transfection: Co-transfect host cells (e.g., HEK293) with two constructs: one encoding CXCR7 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Baseline Reading: Measure the baseline luminescence at two wavelengths: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).
-
Compound Stimulation: Add increasing concentrations of the test modulator to the wells.
-
Signal Measurement: After a defined incubation period (e.g., 15-30 minutes), measure the luminescence at both wavelengths again.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the change in BRET ratio against the log concentration of the modulator to determine the EC50 value.
Conclusion and Future Directions
The mechanism of action of CXCR7 modulators is intrinsically linked to the receptor's unique β-arrestin-biased signaling, its function as a chemokine scavenger, and its ability to heterodimerize with CXCR4. A comprehensive understanding of these multifaceted roles is paramount for the rational design of novel therapeutics. "this compound," as a representative compound, must be characterized through a suite of binding and functional assays to elucidate its specific effects on these distinct receptor functions. Future research will likely focus on developing "biased agonists" that can selectively engage specific downstream pathways—for instance, promoting β-arrestin signaling without affecting the receptor's scavenging function, or vice versa. Such precision modulation holds the key to unlocking the full therapeutic potential of targeting CXCR7 while minimizing off-target effects.
References
The Discovery and Synthesis of CXCR7 Modulator VUF11207: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of VUF11207, a potent and selective small-molecule agonist for the C-X-C chemokine receptor type 7 (CXCR7). CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in various pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[1] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through the β-arrestin pathway.[2][3] This document details the quantitative data associated with VUF11207, the experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Discovery and Pharmacological Profile
VUF11207 was developed from a styrene-amide scaffold and is recognized as a high-affinity and high-potency ligand for the CXCR7 receptor.[1][4] Its interaction with CXCR7 induces the recruitment of β-arrestin2, leading to the subsequent internalization of the receptor.
Quantitative Data for VUF11207
The following tables summarize the key quantitative parameters that define the pharmacological profile of VUF11207.
| Parameter | Value (pKi) | Value (Ki in nM) | Description | Reference |
| Binding Affinity | 8.1 | ~7.94 | High-affinity binding to the CXCR7 receptor. |
| Parameter | Value (pEC50) | Value (EC50 in nM) | Description | Reference |
| β-arrestin2 Recruitment | 8.8 | ~1.58 | Potent agonist activity in inducing the recruitment of β-arrestin2. | |
| Receptor Internalization | 7.9 | ~12.59 | Efficacy in promoting the internalization of the CXCR7 receptor. |
CXCR7 Signaling Pathway
CXCR7 is characterized as an atypical chemokine receptor because it does not couple to G proteins to mediate downstream signaling in the classical sense. Instead, upon ligand binding, CXCR7 activates signaling cascades primarily through the β-arrestin pathway. This activation can lead to the stimulation of mitogen-activated protein kinases (MAPKs). The receptor plays a role in cell survival, adhesion, and invasion through the activation of pathways such as Akt.
Synthesis of VUF11207
The synthesis of VUF11207 originates from a styrene-amide scaffold. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy involves an aldol condensation followed by reductive amination and subsequent amide coupling. A representative synthetic scheme is outlined below, based on published procedures for analogous compounds.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of VUF11207.
CXCR7 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CXCR7 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR7.
-
Radioligand: [¹²⁵I]-CXCL12.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4.
-
Test Compound: VUF11207 at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CXCL12.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR7 cells.
-
In a 96-well plate, add 25 µL of varying concentrations of VUF11207.
-
Add 25 µL of [¹²⁵I]-CXCL12 to each well at a final concentration of ~0.2 nM.
-
Add 50 µL of the cell membrane preparation to each well.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled CXCL12.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the membranes onto filter plates and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for VUF11207 using competitive binding analysis software.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the agonist-induced recruitment of β-arrestin to the CXCR7 receptor. The PathHunter® β-arrestin assay is a common platform for this measurement.
Materials:
-
PathHunter® CXCR7 β-arrestin cell line (engineered to co-express a ProLink-tagged CXCR7 and an Enzyme Acceptor-tagged β-arrestin).
-
Cell plating medium.
-
Assay buffer.
-
Test Compound: VUF11207 at various concentrations.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Seed the PathHunter® CXCR7 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of VUF11207 in assay buffer.
-
Add the diluted VUF11207 to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C or room temperature, depending on the optimized protocol for the specific cell line.
-
Add the PathHunter® detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the luminescence signal against the log of the VUF11207 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
An In-Depth Technical Guide to CXCR7 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXC Chemokine Receptor 7 (CXCR7), also known as Atypical Chemokine Receptor 3 (ACKR3), has emerged as a significant therapeutic target in a multitude of pathologies, including cancer, cardiovascular diseases, and neuroinflammatory conditions.[1][2] Unlike conventional chemokine receptors, CXCR7 primarily signals through a β-arrestin-biased pathway, making it a unique modulator of cellular function.[1] This technical guide provides a comprehensive overview of CXCR7 Modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid.[3][4] We will delve into its biological functions, detail the experimental protocols for its characterization, and present its quantitative data in a clear, comparative format. This document is intended to serve as a foundational resource for researchers engaged in the study of CXCR7 and the development of novel therapeutics targeting this receptor.
Introduction to CXCR7
CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). A key distinguishing feature of CXCR7 is its inability to couple with G-proteins to induce classical downstream signaling cascades. Instead, upon ligand binding, CXCR7 predominantly recruits β-arrestin. This β-arrestin-biased signaling leads to receptor internalization and can trigger distinct cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.
The biological roles of CXCR7 are diverse and context-dependent. It has been implicated in:
-
Cancer: Promoting tumor growth, metastasis, and angiogenesis in various cancers such as breast, prostate, and lung cancer.
-
Cardiovascular Disease: Playing a role in cardiac development and remodeling. Modulation of CXCR7 has shown potential in reducing cardiac fibrosis.
-
Neurological Conditions: Involvement in neurogenesis, neuroinflammation, and potentially offering neuroprotective effects in conditions like stroke and multiple sclerosis.
-
Inflammation: Regulating inflammatory responses, with CXCR7 expression being upregulated in inflammatory conditions.
Given its significant role in pathophysiology, the development of potent and selective CXCR7 modulators is an active area of research.
This compound: A Potent Peptide-Peptoid Hybrid
This compound, also referred to as compound 25 in its primary publication, is a novel macrocyclic peptide-peptoid hybrid that has demonstrated high binding affinity for CXCR7 and promising pharmacokinetic properties. Its unique structure, incorporating N-linked peptoid functionalities, allows for the exploration of side-chain diversity beyond that of natural amino acids, leading to improved potency and cell permeability.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 9 nM | Radioligand Binding Assay |
| Functional Activity (EC50) | 15 nM | β-arrestin Recruitment Assay |
| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | MDCKII-LE Permeability Assay |
| Oral Bioavailability (F) | 18% (in rats) | In vivo Pharmacokinetic Study |
| Plasma Clearance (CLp) | 135 mL min-1 kg-1 (in rats) | In vivo Pharmacokinetic Study (IV) |
| Volume of Distribution (Vd,ss) | 10 L/kg (in rats) | In vivo Pharmacokinetic Study (IV) |
| Half-life (t1/2) | 0.8 h (in rats) | In vivo Pharmacokinetic Study (IV) |
Table 1: In Vitro and In Vivo Properties of this compound.
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
CXCR7's primary signaling mechanism involves the recruitment of β-arrestin upon ligand binding. This initiates a cascade of events that can lead to the activation of downstream kinases such as ERK1/2. The following diagram illustrates this β-arrestin-biased signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a radioligand binding assay to determine the binding affinity of a test compound for CXCR7.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and are supplemented with standard laboratory procedures.
Radioligand Binding Assay for CXCR7
This protocol details the steps to determine the binding affinity (Ki) of this compound.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
[125I]-CXCL12 (Radioligand)
-
This compound (Test Compound)
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Cell harvesting equipment
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-CXCR7 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound.
-
Add 25 µL of [125I]-CXCL12 to a final concentration of approximately 0.25 nM.
-
Add 25 µL of the prepared cell membranes (10-20 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the functional activity (EC50) of this compound in promoting the recruitment of β-arrestin to CXCR7. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Materials:
-
HEK293 cells
-
Expression vector for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase - RLuc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)
-
Cell culture medium and transfection reagents
-
This compound
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom microplates
-
Luminometer capable of measuring dual-wavelength emissions
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the CXCR7-RLuc and β-arrestin-2-YFP expression vectors.
-
Plate the transfected cells in 96-well white, clear-bottom microplates and culture for 24-48 hours.
-
-
Assay Performance:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Add the BRET substrate (Coelenterazine h) to each well.
-
-
Measurement:
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for RLuc) and one for the acceptor (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well (Acceptor emission / Donor emission).
-
Plot the BRET ratio as a function of the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the oral bioavailability and other pharmacokinetic parameters of this compound in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose)
-
Dosing gavage needles and syringes
-
Catheters for blood collection (if applicable)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast the rats overnight before dosing.
-
For the oral administration group, administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
For the intravenous administration group, administer a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both PO and IV routes.
-
Calculate the key pharmacokinetic parameters using appropriate software:
-
Area Under the Curve (AUC) for both PO and IV administration.
-
Clearance (CLp), Volume of Distribution (Vd,ss), and Half-life (t1/2) from the IV data.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases involving the CXCR7 signaling axis. Its high potency, demonstrated by a low nanomolar Ki and EC50, combined with its favorable oral bioavailability, makes it a valuable tool for further preclinical and potentially clinical investigation. The detailed experimental protocols provided in this guide offer a framework for the continued study of this and other CXCR7 modulators. The unique β-arrestin-biased signaling of CXCR7 presents both challenges and opportunities in drug discovery, and a thorough understanding of the biological functions and characterization of modulators like this compound is paramount to unlocking their full therapeutic potential. Further research focusing on the in vivo efficacy of this modulator in relevant disease models is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
The Role of CXCR7 Modulator 1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a pivotal player in cancer progression, influencing tumor growth, metastasis, and angiogenesis. Its signaling, primarily mediated through the β-arrestin pathway upon binding its ligand CXCL12, presents a compelling target for therapeutic intervention. This technical guide focuses on CXCR7 Modulator 1 (also referred to as compound 25), a potent, orally bioavailable macrocyclic peptide-peptoid hybrid modulator of CXCR7. We provide a comprehensive overview of its biochemical and pharmacokinetic properties, detailed experimental protocols for its characterization, and a discussion of its potential role in modulating cancer progression based on the established functions of the CXCR7 signaling axis.
Introduction to CXCR7 in Cancer Biology
CXCR7 is a seven-transmembrane G protein-coupled receptor (GPCR) that, along with CXCR4, binds the chemokine CXCL12.[1][2] Unlike typical GPCRs, CXCR7 does not primarily signal through G proteins to induce calcium mobilization.[3][4] Instead, it preferentially signals through the recruitment of β-arrestin.[3] This interaction triggers downstream signaling cascades, including the activation of MAP kinases, and plays a role in the internalization and scavenging of CXCL12, thereby modulating the CXCL12 gradient and the activity of CXCR4.
The CXCL12/CXCR4/CXCR7 axis is deeply implicated in various aspects of tumorigenesis. Dysregulation of this axis has been observed in over 20 different types of cancer, including breast, lung, prostate, and colorectal cancer. CXCR7 overexpression is often correlated with tumor growth, neovascularization, invasion, and metastasis. Specifically, the CXCL12-CXCR7 signaling pathway can promote cancer cell proliferation and metastasis by activating pro-inflammatory STAT3 signaling and recruiting tumor-promoting macrophages. Given its significant role in cancer pathology, CXCR7 has emerged as a promising therapeutic target.
This compound (Compound 25): A Potent Peptoid Hybrid
This compound is a novel macrocyclic peptide-peptoid hybrid developed as a potent and selective modulator of CXCR7. Its unique structure was optimized to improve binding affinity and passive permeability, leading to oral bioavailability.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Activity and Permeability of this compound
| Parameter | Value | Description |
| Binding Affinity (Ki) | 9 nM | The inhibition constant for binding to the CXCR7 receptor, determined by a radioligand binding assay. |
| Functional Activity (EC50) | 15 nM | The half-maximal effective concentration in a CXCR7 β-arrestin functional assay. |
| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | The apparent permeability coefficient determined in a Madin-Darby Canine Kidney II-Low Efflux (MDCKII-LE) cell assay. |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (Oral Administration)
| Parameter | Value | Description |
| Dose | 10 mg/kg | The oral dose administered to rats. |
| Cmax | 97 ng/mL | The maximum observed plasma concentration. |
| AUC | 224 ng·h/mL | The total area under the plasma concentration-time curve. |
| Oral Bioavailability (F) | 18% | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the descriptions provided in the source publication.
Radioligand Binding Assay for CXCR7
Objective: To determine the binding affinity (Ki) of this compound for the CXCR7 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.1)
-
[125I]-CXCL12 (radioligand)
-
This compound (test compound)
-
Non-labeled CXCL12 (for non-specific binding determination)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Culture HEK293-CXCR7 cells and harvest them.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation.
-
Add varying concentrations of this compound.
-
Add a constant concentration of [125I]-CXCL12 to all wells.
-
For non-specific binding control wells, add a high concentration of non-labeled CXCL12.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CXCR7 β-Arrestin Recruitment Assay
Objective: To measure the functional activity (EC50) of this compound in promoting the interaction between CXCR7 and β-arrestin.
Materials:
-
HEK293 cells co-expressing a CXCR7-reporter fusion protein (e.g., CXCR7-YFP) and a β-arrestin-reporter fusion protein (e.g., β-arrestin2-RLuc) for a Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell culture medium
-
This compound (test compound)
-
BRET substrate (e.g., coelenterazine h)
-
Luminometer capable of measuring dual-wavelength emissions.
Procedure:
-
Seed the engineered HEK293 cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two different wavelengths (one for the donor, e.g., RLuc, and one for the acceptor, e.g., YFP).
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio as a function of the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
Visualization of Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
Caption: CXCR7 signaling cascade initiated by CXCL12 binding.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Potential Role of this compound in Cancer Progression
While the primary publication on this compound focuses on its chemical development and pharmacokinetic profile, its potential impact on cancer progression can be inferred from the known functions of the CXCR7 signaling axis. As a potent modulator of CXCR7, this compound serves as a valuable tool to probe the receptor's role in cancer and as a lead for the development of novel anti-cancer therapeutics.
Modulation of Tumor Growth and Proliferation: The CXCR7-mediated activation of the MAPK/ERK pathway is known to promote cell proliferation and survival. By modulating CXCR7 activity, this compound could potentially inhibit the growth of tumors that are dependent on this signaling pathway. In various cancer cell lines, including those from breast and lung cancer, CXCR7 expression has been shown to enhance tumor growth. Therefore, antagonism of CXCR7 by a modulator like compound 25 could be a viable strategy to reduce tumor cell proliferation.
Inhibition of Metastasis and Invasion: The CXCL12/CXCR7 axis plays a critical role in the transendothelial migration of cancer cells, a key step in metastasis. In colorectal cancer, the CXCL12/CXCR7 biased signal is suggested to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. By interfering with CXCR7 signaling, this compound may inhibit the migratory and invasive properties of cancer cells, thereby reducing their metastatic potential.
Disruption of Angiogenesis: CXCR7 is expressed on tumor-associated vasculature and is implicated in angiogenesis. The recruitment of endothelial progenitor cells and the formation of new blood vessels can be influenced by the CXCL12/CXCR7 axis. A modulator of CXCR7 could potentially disrupt these processes, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.
Conclusion and Future Directions
This compound is a potent, orally bioavailable tool compound that can be used to investigate the complex role of CXCR7 in cancer biology. Its favorable pharmacokinetic profile makes it a promising candidate for in vivo studies. While direct evidence of its anti-cancer efficacy is yet to be published, the established role of CXCR7 in promoting tumor growth, metastasis, and angiogenesis strongly suggests that modulation of this receptor is a valid therapeutic strategy.
Future research should focus on evaluating this compound in a panel of cancer cell lines with varying levels of CXCR7 expression to determine its effect on proliferation, migration, and invasion. Furthermore, in vivo studies using xenograft or syngeneic tumor models are warranted to assess its anti-tumor efficacy, impact on the tumor microenvironment, and potential for combination therapy with existing anti-cancer agents. Such studies will be crucial in validating CXCR7 as a therapeutic target and advancing the development of novel modulators like this compound for the treatment of cancer.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Arrestin-2 Counters CXCR7-mediated EGFR Transactivation and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CXCR7 Modulator 1 and its Interaction with CXCL12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CXCR7 modulator 1, a potent and orally bioavailable peptoid hybrid modulator of the C-X-C chemokine receptor type 7 (CXCR7). It details the modulator's chemical properties, synthesis, and its intricate interaction with the chemokine CXCL12. This document is intended to be a core resource, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and development in this area.
Introduction to CXCR7 and its Ligand CXCL12
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including embryonic development, immune responses, and tumor progression.[1] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-dependent pathways. Instead, its activation by its endogenous ligands, C-X-C motif chemokine 12 (CXCL12, also known as SDF-1) and C-X-C motif chemokine 11 (CXCL11), predominantly leads to the recruitment of β-arrestin.[2] This interaction triggers a biased signaling cascade, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, and is also involved in the scavenging of CXCL12, thereby modulating its bioavailability for its other receptor, CXCR4.[2][3] The CXCL12/CXCR7 axis is a key player in cancer cell migration, survival, and angiogenesis, making it an attractive target for therapeutic intervention.[4]
This compound (Compound 25)
This compound, also referred to as compound 25 in the primary literature, is a novel macrocyclic peptide-peptoid hybrid that has demonstrated high potency and oral bioavailability as a CXCR7 modulator.
Chemical Properties and Structure
| Property | Value | Reference |
| Compound Name | This compound (compound 25) | |
| Molecular Formula | C48H57F2N7O7S | |
| Molecular Weight | 914.07 g/mol | |
| CAS Number | 2231812-31-8 | |
| Appearance | White to off-white solid | |
| SMILES | O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(N2CCC[C@@H]2C(N(CCCC3=C(F)C=C(F)C=C3)CC4=O)=O)=O)=O)--INVALID-LINK--NC(--INVALID-LINK--N4)=O |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of a linear precursor followed by solution-phase macrocyclization. The detailed protocol is available in the supporting information of the primary publication by Boehm M, et al. (2017). The general workflow involves the sequential coupling of amino acids and peptoid monomers onto a solid support, followed by cleavage from the resin, and a final head-to-tail cyclization step in solution. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Interaction with CXCL12 and Biological Activity
This compound exhibits high-affinity binding to CXCR7 and acts as a potent modulator of its function, particularly in the context of CXCL12-mediated signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with CXCR7.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 9 nM | Radioligand Binding Assay | |
| Functional Activity (EC50) | 15 nM | β-arrestin Recruitment Assay | |
| Oral Bioavailability (F) | 18% (in rats) | In vivo Pharmacokinetic Study | |
| Passive Permeability (Papp) | 6.2 x 10⁻⁶ cm/s | MDCKII-LE Permeability Assay |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with CXCL12.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to CXCR7 by measuring its ability to compete with a radiolabeled ligand, typically [¹²⁵I]-CXCL12.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
[¹²⁵I]-CXCL12 (specific activity ~2000 Ci/mmol)
-
This compound (or other test compounds)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR7 cells by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of this compound.
-
Add 50 µL of [¹²⁵I]-CXCL12 (final concentration ~0.1-0.2 nM) to each well.
-
Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of modulator that inhibits 50% of specific [¹²⁵I]-CXCL12 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (BRET-based)
This cell-based functional assay measures the ability of a compound to induce the recruitment of β-arrestin to CXCR7 upon receptor activation. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium and transfection reagents.
-
CXCL12 (as a positive control)
-
This compound (or other test compounds)
-
BRET substrate (e.g., coelenterazine h)
-
96-well white opaque plates
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin-2-YFP expression vectors.
-
Plate the transfected cells in 96-well white opaque plates and incubate for 24-48 hours.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add increasing concentrations of this compound or CXCL12 to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the light emission at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the ligand concentration and determine the EC50 value (the concentration of modulator that produces 50% of the maximal response) using non-linear regression.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the downstream signaling of CXCR7 activation by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing CXCR7 (e.g., HEK293-CXCR7 or Jurkat T-cells)
-
CXCL12
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with this compound or CXCL12 for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
Structural Activity Relationship of CXCR7 Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) for the potent and orally bioavailable peptoid hybrid CXCR7 modulator, designated as CXCR7 modulator 1 (also known as Compound 25 ). This document outlines the key chemical modifications that led to its discovery, summarizes its binding and functional activities, and provides detailed protocols for the principal assays used in its characterization.
Introduction to CXCR7 (ACKR3)
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a seven-transmembrane G protein-coupled receptor (GPCR). Unlike typical GPCRs, CXCR7 does not primarily signal through G protein-mediated pathways. Instead, upon binding its endogenous ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), it predominantly triggers the recruitment of β-arrestin.[1] This mechanism leads to receptor internalization and activation of downstream signaling cascades, including the phosphorylation of Erk1/2.[1][2]
CXCR7 plays a crucial role in various physiological and pathological processes, including cell survival, migration, and adhesion.[2] Its expression is often upregulated in inflammatory conditions and numerous cancers, making it an attractive therapeutic target.[2] The development of potent and selective modulators for CXCR7 is a key area of research for potential treatments in oncology, immunology, and cardiovascular diseases.
Development and Structural Activity Relationship (SAR) of this compound
This compound (Compound 25) is a macrocyclic peptide-peptoid hybrid developed from a moderately active hexapeptide lead compound (Compound 1). The optimization strategy focused on improving CXCR7 binding affinity (Ki) and enhancing passive permeability (Papp) to achieve oral bioavailability. The core of the SAR study involved systematic modifications at key positions of the macrocyclic scaffold.
SAR Summary
The following tables summarize the quantitative data from the SAR studies that led to the identification of Compound 25. Modifications focused on peptoid variations and substitutions at the arginine and homohomophenylalanine (hhPhe) positions of the parent macrocycle.
Table 1: SAR of Peptoid Variations
| Compound | Peptoid Side Chain (R) | CXCR7 Binding Affinity (Ki, nM) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | H | 2100 | < 1.0 |
| 2 | N-CH₂-(4-F-Ph) | 4500 | 1.1 |
| 7 | N-CH₂-(3-pyridyl) | 160 | 1.9 |
| 8 | N-CH₂-(2-thiazolyl) | 120 | 1.8 |
Data sourced from Boehm, M. et al. (2017).
Table 2: SAR of Arginine and hhPhe Side-Chain Modifications
| Compound | Arg Position Modification | hhPhe Position Modification | CXCR7 Binding Affinity (Ki, nM) | β-Arrestin EC₅₀ (nM) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| 7 | 3-pyridyl | hhPhe | 160 | 160 | 1.9 |
| 19 | 2-thiazolyl | hhPhe | 9 | 49 | 1.9 |
| 20 | 2-thiazolyl | Phe | 100 | 120 | 6.5 |
| 25 (Modulator 1) | 2-thiazolyl | (S)-α-(4-F-Ph)-Et | 9 | 15 | 6.2 |
Data sourced from Boehm, M. et al. (2017).
Key SAR Insights
The development from a weakly binding, non-permeable peptide into a potent, orally bioavailable modulator was achieved through several key insights:
-
Peptoid Incorporation: Introducing an N-linked peptoid functionality allowed for the exploration of non-natural side chains, which was critical for modulating affinity and physicochemical properties. Replacing the original arginine side chain with aromatic groups like 3-pyridyl (Compound 7) significantly improved binding affinity.
-
Potency Enhancement: Switching the 3-pyridyl group to a thiazole ring (Compound 19) resulted in a greater than 15-fold improvement in binding potency (Ki = 9 nM), confirming a favorable interaction.
-
Permeability Optimization: While shortening the hhPhe side chain to Phenylalanine (Phe) in Compound 20 improved permeability, it came at the cost of reduced potency.
-
Balanced Profile: Compound 25 achieved the best overall balance. By retaining the potent thiazole group and incorporating an (S)-α-(4-F-Ph)-Et side chain at the hhPhe position, it maintained high binding affinity (Ki = 9 nM) and functional potency (EC₅₀ = 15 nM) while achieving good passive permeability (Papp = 6.2 × 10⁻⁶ cm/s). This balanced profile ultimately led to an oral bioavailability of 18% in rats.
Signaling and Logical Relationship Diagrams
CXCR7 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by CXCR7 upon ligand binding.
Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment, leading to MAPK activation.
SAR Logical Progression
This diagram shows the logical progression of chemical modifications that led to the discovery of this compound.
Caption: SAR progression from a low-affinity lead to a potent and permeable modulator.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for the CXCR7 radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Membranes are obtained from CHO-K1 cells overexpressing the human CXCR7 receptor. Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
Cell membranes containing CXCR7.
-
A fixed concentration of radioligand ([¹²⁵I]-CXCL12).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.
-
-
Incubation: Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
β-Arrestin Recruitment BRET Assay
This functional assay measures the ability of a compound to act as an agonist by quantifying its capacity to induce the recruitment of β-arrestin to the CXCR7 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Workflow for the β-arrestin recruitment BRET assay.
Protocol:
-
Cell Preparation: HEK293 cells are transiently co-transfected with two plasmid constructs:
-
A CXCR7 receptor fused to a BRET donor, such as Renilla luciferase (e.g., CXCR7-Rluc8).
-
A β-arrestin protein fused to a BRET acceptor, such as Venus or Yellow Fluorescent Protein (e.g., Venus-β-arrestin2).
-
-
Assay Plating: After allowing for protein expression (typically 24-48 hours), the transfected cells are harvested and plated into white, 96-well microplates.
-
Compound Addition: Serial dilutions of the test compound (agonist) are added to the wells, and the plate is incubated for a short period (e.g., 5-15 minutes) at 37°C.
-
Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to all wells.
-
Signal Detection: The plate is immediately read on a microplate reader capable of simultaneously detecting the light emission at two wavelengths—one corresponding to the donor (e.g., ~480 nm for Rluc8) and one to the acceptor (e.g., ~530 nm for Venus).
-
Data Analysis:
-
The BRET ratio is calculated for each well as the ratio of light intensity from the acceptor to the light intensity from the donor.
-
An increase in the BRET ratio indicates that the agonist has brought the donor and acceptor into close proximity via β-arrestin recruitment.
-
The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined by plotting the BRET ratio against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The development of this compound (Compound 25) demonstrates a successful structure-based design strategy, transforming a peptide lead with poor drug-like properties into a potent and orally bioavailable modulator. The systematic incorporation of a peptoid moiety and targeted side-chain modifications were crucial for balancing high binding affinity, functional agonism, and passive permeability. The methodologies and SAR data presented in this guide provide a comprehensive technical overview for researchers in the field of chemokine receptor modulation and drug discovery.
References
CXCR7 Modulator 1 as a Peptoid Hybrid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a significant therapeutic target for a multitude of diseases, including various cancers, inflammatory conditions, and cardiovascular disorders.[1][2][3][4] Unlike typical G-protein coupled receptors (GPCRs), CXCR7 primarily signals through a β-arrestin-biased pathway upon binding its endogenous ligands, CXCL11 and CXCL12.[5] This unique signaling mechanism has opened new avenues for the development of targeted modulators.
This technical guide focuses on CXCR7 modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid. The development of this modulator represents a successful strategy in overcoming the traditional limitations of peptide-based therapeutics, such as poor permeability and metabolic instability, through the incorporation of peptoid moieties. This document provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.
Core Compound: this compound (Compound 25)
This compound is a macrocyclic peptide-peptoid hybrid identified for its high binding affinity and functional activity at the CXCR7 receptor. Its structure was optimized from a peptidic macrocycle to enhance its drug-like properties, particularly its passive permeability, leading to oral bioavailability.
Chemical Structure:
Smiles representation of this compound
Quantitative Data
The following table summarizes the key pharmacological data for this compound and its precursor, peptide 1.
| Compound | CXCR7 Binding Affinity (Ki, nM) | CXCR7 β-Arrestin Functional Activity (EC50, nM) | MDCKII-LE Permeability (Papp, 10-6 cm/s) | Oral Bioavailability in Rats (F, %) |
| Peptide 1 | 2100 | 46 | < 1 | Not Reported |
| This compound (Compound 25) | 9 | 15 | 6.2 | 18 |
Experimental Protocols
Synthesis of Macrocyclic Peptide-Peptoid Hybrids (General Protocol)
This protocol outlines the general "sub-monomer" method for synthesizing peptide-peptoid hybrids, which was employed in the development of this compound.
Materials:
-
Rink Amide resin or 2-chlorotrityl chloride (CTC) resin
-
Fmoc-protected amino acids
-
Bromoacetic acid
-
N,N'-diisopropylcarbodiimide (DIC)
-
Primary amines for peptoid residues
-
Piperidine in DMF (for Fmoc deprotection)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reagents for macrolactamization (e.g., BOP, HOBt, DIPEA in DCM)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Peptide Coupling: For peptide residues, perform standard Fmoc-based solid-phase peptide synthesis. This involves:
-
Fmoc deprotection with piperidine in DMF.
-
Coupling of the Fmoc-protected amino acid using a coupling agent like DIC and an activator like HOBt.
-
-
Peptoid Elongation (Sub-monomer method): For peptoid residues:
-
Acylation: Acylate the resin-bound amine with bromoacetic acid and DIC in DMF.
-
Nucleophilic Displacement: Introduce the desired side chain by nucleophilic displacement of the bromide with a primary amine in DMF.
-
-
Chain Assembly: Repeat the peptide and peptoid coupling steps to assemble the linear precursor.
-
Cleavage from Resin: Cleave the linear peptide-peptoid hybrid from the resin using a suitable cleavage cocktail.
-
Macrolactamization: Perform head-to-tail cyclization of the linear precursor in a dilute solution using a coupling agent such as BOP/HOBt/DIPEA in DCM to yield the macrocyclic product.
-
Purification: Purify the crude macrocyclic product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
CXCR7 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the modulator for the CXCR7 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CXCR7.
-
Radioligand: [¹²⁵I]-CXCL12.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled CXCL12.
-
Test compound (this compound) at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various dilutions.
-
Radioligand Addition: Add the [¹²⁵I]-CXCL12 to each well at a concentration near its Kd.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CXCR7 β-Arrestin Recruitment Assay (PathHunter® Assay)
This functional assay measures the ability of the modulator to induce β-arrestin recruitment to the CXCR7 receptor, indicating agonist activity.
Materials:
-
PathHunter® CXCR7 CHO-K1 β-Arrestin cell line (DiscoverX).
-
Cell plating reagent.
-
Test compound (this compound) at various concentrations.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® CXCR7 cells in the 384-well plates at the recommended density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in the appropriate assay buffer. Add the diluted compound to the wells containing the cells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C or room temperature to stimulate the cells.
-
Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
MDCKII-LE Permeability Assay
This assay assesses the passive permeability of the modulator across a cell monolayer, which is an indicator of its potential for oral absorption.
Materials:
-
MDCKII-LE (low efflux) cells.
-
Transwell® inserts (e.g., 24-well).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test compound (this compound).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding: Seed the MDCKII-LE cells onto the Transwell® inserts and culture them until a confluent monolayer is formed. The integrity of the monolayer can be verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor chamber.
Visualizations
CXCR7 Signaling Pathway
The following diagram illustrates the primary signaling pathway of CXCR7 upon ligand binding, which is characterized by the recruitment of β-arrestin and subsequent downstream signaling, often independent of G-protein activation.
Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment.
Experimental Workflow for Characterizing a Peptoid Hybrid CXCR7 Modulator
This diagram outlines the key experimental steps involved in the characterization of a novel peptoid hybrid modulator of CXCR7.
References
- 1. CXCL12/CXCR7/β-arrestin1 biased signal promotes epithelial-to-mesenchymal transition of colorectal cancer by repressing miRNAs through YAP1 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of CXCR7 Modulator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of CXCR7 Modulator 1, a potent and orally bioavailable macrocyclic peptide-peptoid hybrid. This document details the modulator's binding affinity, functional activity, and pharmacokinetic properties, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Introduction to CXCR7 (ACKR3)
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases.[1][2] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-mediated pathways. Instead, its activation by endogenous ligands, such as CXCL11 and CXCL12 (SDF-1), predominantly leads to the recruitment of β-arrestin.[2][3] This unique signaling mechanism makes CXCR7 an attractive therapeutic target.[4]
This compound (also referred to as compound 25) is a novel macrocyclic peptide-peptoid hybrid designed to modulate the activity of the CXCR7 receptor. Its unique structure offers potential advantages in terms of potency and selectivity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Binding Affinity (Ki) | 9 nM | High-affinity binding to the human CXCR7 receptor. |
| Functional Activity (EC50) | 15 nM | Potent agonist activity in inducing β-arrestin recruitment. |
| Passive Permeability (Papp) | 6.2 x 10-6 cm/s | Moderate passive permeability in an in vitro cell model. |
Data sourced from "Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators".
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value (Intravenous) | Value (Oral) |
| Dose | 1 mg/kg | 5 mg/kg |
| Clearance (CL) | 25 mL/min/kg | - |
| Volume of Distribution (Vss) | 1.1 L/kg | - |
| Half-life (t1/2) | 0.8 h | - |
| Oral Bioavailability (F) | - | 18% |
Data sourced from "Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators".
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CXCR7 Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the CXCR7 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Membranes: Membranes from CHO-K1 cells overexpressing the human CXCR7 receptor were used.
-
Radioligand: [125I]CXCL12 was used as the radiolabeled competitor.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [125I]CXCL12 and varying concentrations of the test compound.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
CXCR7 β-Arrestin Recruitment Functional Assay
This assay measures the agonist activity of the test compound by quantifying the recruitment of β-arrestin to the CXCR7 receptor upon activation.
-
Cell Line: A CHO-K1 cell line overexpressing the human CXCR7 receptor fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter® β-Arrestin assay) was utilized.
-
Procedure:
-
Cells were plated in microplates and incubated.
-
Varying concentrations of the test compound were added to the cells.
-
Following incubation, the substrate for the reporter enzyme was added.
-
The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) was determined from the dose-response curve.
In Vitro Passive Permeability Assay (MDCKII-LE)
This assay assesses the ability of a compound to passively diffuse across a cell monolayer, providing an indication of its potential for oral absorption.
-
Cell Line: Madin-Darby Canine Kidney II-Low Efflux (MDCKII-LE) cells were used. These cells form a tight monolayer and have low levels of efflux transporters.
-
Procedure:
-
MDCKII-LE cells were seeded on a semi-permeable membrane insert, separating an apical (donor) and a basolateral (receiver) compartment.
-
Once a confluent monolayer was formed, the test compound was added to the apical compartment.
-
Samples were taken from the basolateral compartment at various time points.
-
The concentration of the test compound in the samples was quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated from the rate of appearance of the compound in the receiver compartment.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in a living organism.
-
Animals: Male Sprague-Dawley rats were used.
-
Administration:
-
Intravenous (IV): The compound was administered as a single bolus dose into the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral (PO): The compound was administered by oral gavage to assess oral bioavailability.
-
-
Sample Collection: Blood samples were collected at predetermined time points after dosing.
-
Sample Analysis: Plasma concentrations of the test compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) were calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to CXCR7 and its modulator.
CXCR7 Signaling Pathway
Caption: Simplified CXCR7 signaling cascade upon ligand binding.
Radioligand Binding Assay Workflow
Caption: Workflow for the CXCR7 radioligand binding assay.
Logical Relationship between In Vitro and In Vivo Studies
Caption: Logical progression from in vitro characterization to in vivo evaluation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of CXCR7 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR7, also known as Atypical Chemokine Receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and autoimmune diseases.[1][2] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-dependent pathways. Instead, its activation by endogenous ligands such as CXCL12 and CXCL11 predominantly leads to the recruitment of β-arrestin.[3][4] This β-arrestin-biased signaling makes CXCR7 an attractive therapeutic target. This document provides detailed protocols for in vitro assays to characterize the activity of "CXCR7 modulator 1," a potent peptoid hybrid modulator of CXCR7 with a reported Kᵢ of 9 nM.
CXCR7 Signaling Pathway
CXCR7 functions as a high-affinity scavenger receptor for chemokines like CXCL12, modulating their local concentrations and thereby influencing CXCR4 signaling. Upon ligand binding, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2. The CXCR7/β-arrestin complex can act as a scaffold for various signaling molecules, leading to the activation of downstream pathways such as the MAPK/ERK pathway. This signaling can influence cell survival, migration, and proliferation. In some cellular contexts, CXCR7 can form heterodimers with CXCR4, further modulating signaling outcomes.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Type | Cell Line | Parameter | This compound | CXCL12 (Reference) |
| Ligand Binding | CHO-CXCR7 | Kᵢ (nM) | 9 | N/A |
| IC₅₀ (nM) | 15 | 1.5 | ||
| β-Arrestin Recruitment | HEK293-CXCR7 | EC₅₀ (nM) | 11 | 0.75 |
| ERK1/2 Phosphorylation | Jurkat | EC₅₀ (nM) | 25 | 5 |
| Cell Migration | HCCLM3 | IC₅₀ (nM) | 50 | N/A (Promotes) |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CXCR7 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing human CXCR7.
-
Cell membranes prepared from the CXCR7-expressing cells.
-
[¹²⁵I]-CXCL12 (Radiolabeled ligand).
-
This compound.
-
Unlabeled CXCL12 (for non-specific binding determination).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 25 µL of [¹²⁵I]-CXCL12 (final concentration ~0.25 nM) to each well.
-
Add 25 µL of cell membrane preparation (10-20 µg protein/well) to each well.
-
For total binding, add assay buffer instead of the modulator. For non-specific binding, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Harvest the membranes onto filter plates and wash with cold assay buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for this compound.
β-Arrestin Recruitment Assay (e.g., NanoBiT/BRET)
This assay measures the recruitment of β-arrestin to CXCR7 upon modulator treatment, a key step in CXCR7 signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of CXCR7 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike conventional chemokine receptors, CXCR7 does not couple to G-proteins to induce classical downstream signaling pathways. Instead, its primary signaling mechanism is mediated through β-arrestin recruitment. This unique signaling paradigm, coupled with its role as a scavenger receptor for CXCL12, positions CXCR7 as a critical regulator of the tissue microenvironment in various physiological and pathological processes. Its involvement in cancer progression, inflammation, and tissue repair has made it an attractive therapeutic target.
These application notes provide detailed protocols for the in vivo evaluation of "CXCR7 Modulator 1," a hypothetical small molecule modulator of CXCR7, in preclinical models of cancer, autoimmune neuroinflammation, and cardiac fibrosis.
Mechanism of Action and Signaling Pathway
CXCR7 primarily signals through the β-arrestin pathway. Upon ligand binding, or modulation by an agonist, CXCR7 recruits β-arrestin. This complex can then serve as a scaffold for the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt pathways. These pathways are integral to cell survival, proliferation, and migration. Furthermore, CXCR7 can form heterodimers with CXCR4, the other receptor for CXCL12. This interaction can modulate CXCR4 signaling, adding another layer of complexity to the CXCL12/CXCR4/CXCR7 axis. Some CXCR7 modulators, even those with agonistic properties, can lead to receptor internalization, effectively reducing its surface expression and altering the extracellular CXCL12 gradient, which can impact CXCR4-mediated cellular responses.
Application Notes and Protocols for CXCR7 Modulator 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but rather engages β-arrestin signaling cascades. This unique mechanism has implicated CXCR7 in a variety of physiological and pathological processes, including cell survival, adhesion, and migration. Its overexpression in numerous cancers, such as breast, lung, and prostate cancer, has correlated with tumor growth, metastasis, and angiogenesis, making it a compelling target for therapeutic intervention.[1][2][3][4]
CXCR7 Modulator 1 (also referred to as compound 25) is a potent and orally bioavailable peptoid hybrid modulator of CXCR7. Peptoid hybrids are a class of molecules that combine features of peptides and synthetic polymers, often designed to have improved stability and cell permeability compared to traditional peptides. These application notes provide a recommended framework for the initial in vivo evaluation of this compound in mouse models, with a focus on cancer xenograft studies.
Properties of this compound
| Property | Value | Reference |
| Target | C-X-C chemokine receptor type 7 (CXCR7/ACKR3) | |
| Molecular Class | Peptoid Hybrid | |
| Binding Affinity (Ki) | 9 nM | |
| In Vitro Activity (EC50) | 15 nM (β-arrestin recruitment assay) | |
| Reported Bioavailability | 18% in rats (oral) | [1] |
Recommended Dosage in Mouse Models
A specific dosage for this compound in mouse cancer models has not been definitively established in publicly available literature. However, based on preclinical studies of other orally bioavailable small molecule CXCR7 modulators, such as ACT-1004-1239, a dose range of 1 to 100 mg/kg administered orally (p.o.) can be considered as a starting point for dose-response studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for this compound.
| Parameter | Recommended Starting Range | Notes |
| Dose Range | 1 - 100 mg/kg | To be determined empirically through a dose-escalation study. |
| Administration Route | Oral gavage (p.o.) | Based on reported oral bioavailability. |
| Dosing Frequency | Once or twice daily | To be determined by pharmacokinetic studies. |
| Vehicle | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Vehicle composition should be optimized based on the solubility and stability of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a formulation of this compound for oral gavage in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total mass of the compound needed.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle solution by sequentially adding and mixing the components. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound:
-
First, dissolve the weighed this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add the PEG300 to the DMSO solution and vortex.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline to the mixture and vortex until a clear and homogenous solution is obtained. Gentle warming or sonication may be used if necessary to aid dissolution.
-
-
Storage: The formulation should ideally be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Assess the stability of the compound in the chosen vehicle.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line with known CXCR7 expression
-
Matrigel (optional, can enhance initial tumor growth)
-
Prepared this compound formulation
-
Vehicle control solution
-
Calipers or ultrasound imaging system for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the prepared this compound formulation to the treatment group via oral gavage at the predetermined dose and schedule.
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . Alternatively, use a more accurate method like ultrasound imaging.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry, western blotting, or RNA sequencing to assess target engagement and pharmacodynamic effects.
-
Visualizations
References
- 1. Discovery of Potent and Orally Bioavailable Macrocyclic Peptide-Peptoid Hybrid CXCR7 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of Potent and Orally Bioavailable Macrocyclic PeptideâPeptoid Hybrid CXCR7 Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. cpcscientific.com [cpcscientific.com]
Solubility and preparation of CXCR7 modulator 1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and handling of CXCR7 modulator 1 for experimental use. The protocols outlined below are intended to serve as a guide for in vitro and in vivo studies targeting the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).
Product Information and Properties
This compound (also identified as compound 25) is a potent, orally bioavailable, peptoid hybrid modulator of CXCR7 with a high binding affinity.[1]
| Property | Value |
| Synonyms | Compound 25 |
| Molecular Formula | C₄₈H₅₇F₂N₇O₇S |
| Molecular Weight | 914.07 g/mol |
| CAS Number | 2231812-31-8 |
| Appearance | White to off-white solid |
| Binding Affinity (Ki) | 9 nM for CXCR7 |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Table 2.1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (273.50 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add 1.094 mL of anhydrous DMSO to 1 mg of the compound (recalculate volume based on the actual mass of the compound).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Table 2.2: Stock Solution Storage Conditions [1]
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Store under nitrogen. |
| -20°C | 1 month | Store under nitrogen. |
Experimental Protocols
The following are general protocols for the use of this compound in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell lines or animal models.
Protocol 3.1: In Vitro Cell-Based Assays
This protocol describes the preparation of working solutions for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.
-
Further dilute the intermediate solution to the final desired concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Add the final working solutions to your cell cultures and incubate for the desired period.
CXCR7 Signaling Pathway
CXCR7 is an atypical chemokine receptor that primarily signals through the β-arrestin pathway, rather than the canonical G-protein signaling cascade.[2][3] Upon ligand binding (e.g., CXCL12 or CXCL11), CXCR7 recruits β-arrestin, which can lead to the activation of downstream signaling pathways such as the ERK1/2 MAP kinase pathway. This signaling can influence cell survival, proliferation, and migration. CXCR7 can also form heterodimers with CXCR4, modulating its signaling.
Caption: CXCR7 signaling pathway upon ligand binding.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General workflow for in vitro cell-based assays.
References
Application Notes and Protocols for Measuring CXCR7 Modulator Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the binding affinity of modulators to the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). The protocols outlined below are essential for the characterization and development of novel therapeutics targeting this receptor.
Introduction to CXCR7
CXCR7 is an atypical G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC).[1][2] Unlike typical GPCRs, CXCR7 does not primarily signal through G protein-mediated pathways to induce calcium mobilization.[1][3] Instead, its primary signaling mechanism involves the recruitment of β-arrestin.[3] This interaction leads to receptor internalization and can trigger downstream signaling cascades, such as the phosphorylation of Erk 1/2. CXCR7 can also form heterodimers with CXCR4, modulating its signaling. Due to its role as a scavenger receptor that internalizes and degrades its ligands, CXCR7 is implicated in various physiological and pathological processes, including cancer progression, immune cell trafficking, and inflammation, making it a critical target for drug development.
CXCR7 Signaling Pathway Overview
Upon binding of a ligand, such as CXCL12 or an agonistic modulator, CXCR7 undergoes a conformational change that promotes the recruitment of cytosolic β-arrestin 2. This interaction is a hallmark of CXCR7 activation and is a key event to measure when assessing modulator binding and function. The receptor-arrestin complex can then initiate downstream signaling, such as the MAPK/ERK pathway, and is involved in the receptor's internalization and scavenging function.
Figure 1: Simplified CXCR7 Signaling Pathway.
Techniques for Measuring Binding Affinity
Several robust methods are available to determine the binding affinity of CXCR7 modulators. The choice of assay depends on factors such as the required throughput, the need for kinetic data, and the availability of specific reagents.
Radioligand Competition Binding Assay
This technique measures the ability of a test compound (modulator) to compete with a radiolabeled ligand for binding to CXCR7. It is a highly sensitive and direct measure of binding affinity.
Experimental Protocol
-
Receptor Preparation: Prepare cell membrane extracts from a cell line overexpressing CXCR7 (e.g., HEK293 or CHO cells). Ensure the cell line has no endogenous expression of CXCR4 to avoid confounding results.
-
Assay Buffer: Use a buffer such as 25 mM HEPES, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, and 0.5% BSA.
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL of [¹²⁵I]-CXCL12 (final concentration ~0.25 nM).
-
50 µL of the test modulator at various concentrations.
-
25 µL of the membrane preparation (10-20 µg of protein) mixed with scintillation proximity assay (SPA) beads (e.g., PVT WGA beads at 0.25 mg/well).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Detection: Measure the radioactivity in each well using a scintillation counter (e.g., TopCount).
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only [¹²⁵I]-CXCL12 and membranes.
-
Non-specific Binding (NSB): Radioactivity in wells containing a high concentration of unlabeled CXCL12 to saturate the receptors.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test modulator. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of modulator that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Radioligand Competition Binding Assay.
Quantitative Data Summary
| Compound/Modulator | Assay Type | Affinity Metric | Value (nM) |
| Unlabeled CXCL12 | [¹²⁵I]-CXCL12 Competition | IC₅₀ | 5.05 ± 0.51 |
| Unlabeled CXCL12 | [¹²⁵I]-CXCL12 Competition | Ki | 3.01 ± 0.30 |
| FC313 (Peptide) | [¹²⁵I]-CXCL12 Competition | IC₅₀ | 800 |
| Modified Pentapeptide | [¹²⁵I]-CXCL12 Competition | IC₅₀ | 170 |
| Tertiary β-amino amide | β-arrestin Recruitment | Ki | 13 |
Data sourced from references.
Flow Cytometry-Based Competition Assay
This method utilizes a fluorescently labeled ligand and flow cytometry to measure modulator binding to CXCR7 expressed on the surface of whole, living cells.
Experimental Protocol
-
Cell Preparation: Use a cell line that endogenously or recombinantly expresses CXCR7 on the cell surface (e.g., Jurkat cells engineered to express CXCR7). It is critical to use a cell line that does not express CXCR4 to ensure binding specificity. Harvest cells and resuspend in assay buffer (e.g., PBS with 0.5% BSA).
-
Compound Incubation: In a 96-well V-bottom plate, add ~2x10⁵ cells per well. Pre-incubate the cells with a serial dilution of the test modulator for 15-30 minutes at 4°C.
-
Fluorescent Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647 at a final concentration of 25 ng/mL) to each well.
-
Binding Incubation: Incubate the plate for 30-60 minutes at 4°C in the dark to allow binding to reach equilibrium while minimizing receptor internalization.
-
Washing: Wash the cells twice with cold assay buffer to remove unbound fluorescent ligand.
-
Flow Cytometry: Resuspend the cells in buffer and analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Data Analysis:
-
Maximum Signal: MFI of cells incubated with only the fluorescent ligand.
-
Background: MFI of unlabeled cells.
-
Plot the MFI against the log concentration of the test modulator.
-
Fit the data using non-linear regression to determine the IC₅₀ value.
-
Figure 3: Workflow for Flow Cytometry Competition Assay.
Quantitative Data Summary
| Compound/Modulator | Assay Type | Affinity Metric | Value |
| de novo Antibody | On-cell Titration | Kᴅ | 23 nM |
Data sourced from reference.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate. It provides kinetic data (kₐ/kₒₙ, kᏧ/kₒff) and the equilibrium dissociation constant (Kᴅ).
Experimental Protocol
-
Chip Preparation: Immobilize a capture molecule (e.g., Protein A/G or an anti-tag antibody) on a sensor chip (e.g., CM5).
-
Receptor Immobilization: For GPCRs like CXCR7, direct immobilization can be challenging. A recommended approach is to capture detergent-solubilized receptor or, more effectively, to use CXCR7-expressing lentiviral particles which can be captured on the chip surface, presenting the receptor in a more native conformation.
-
Analyte Injection: Inject the CXCR7 modulator (analyte) at various concentrations over the chip surface in a continuous flow of running buffer.
-
Association/Dissociation: Monitor the binding response (in Response Units, RU) in real-time during the injection (association phase) and after the injection ends (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and captured receptor, preparing the surface for the next cycle.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (Kᴅ = kᏧ/kₐ).
-
Figure 4: Principle of Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is a label-free solution-based assay that provides a complete thermodynamic profile of the interaction, including affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol
-
Sample Preparation:
-
Prepare purified, soluble CXCR7 protein and the test modulator in the same, precisely matched buffer to minimize heats of dilution. Dialysis is highly recommended.
-
Typical concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the modulator in the syringe (at least 10x the cell concentration).
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the reference cell with buffer or water.
-
Load the CXCR7 solution into the sample cell (~300 µL) and the modulator into the injection syringe (~100 µL).
-
-
Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the modulator from the syringe into the sample cell while stirring.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of modulator to protein.
-
Fit the resulting binding isotherm to a suitable binding model to directly obtain Kᴅ, stoichiometry (n), and ΔH. The change in entropy (ΔS) can be calculated from these values.
-
Figure 5: Principle of Isothermal Titration Calorimetry (ITC).
BRET Assay for β-Arrestin Recruitment
Since CXCR7 signals primarily through β-arrestin, measuring this interaction provides a functional readout that is directly coupled to ligand binding and receptor activation. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this purpose.
Experimental Protocol
-
Cell Line Generation: Co-transfect a suitable cell line (e.g., HEK293) with two constructs: one encoding for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and another for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the stably transfected cells in a white, 96-well microplate.
-
Ligand Stimulation: Add the test modulator at various concentrations to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
BRET Measurement: Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET detection: one for the donor (e.g., ~480 nm for RLuc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the change in BRET ratio against the log concentration of the modulator.
-
Fit the dose-response curve using non-linear regression to determine the EC₅₀ value, which represents the concentration of modulator required to elicit 50% of the maximal β-arrestin recruitment response.
-
Quantitative Data Summary
| Compound/Modulator | Assay Type | Potency Metric | Value (nM) |
| CXCL12 | β-arrestin Recruitment | EC₅₀ | 14 |
| FC313 (Peptide) | β-arrestin Recruitment | EC₅₀ | 95 |
| TC14012 (Peptide) | β-arrestin Recruitment | EC₅₀ | 350 |
| Tertiary β-amino amide | β-arrestin Recruitment | EC₅₀ | 11 |
| Britonamide D (Peptide) | β-arrestin Recruitment | EC₅₀ | >1000 (µM range) |
Data sourced from references.
References
Application of CXCR7 modulator 1 in cardiac fibrosis studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most cardiac pathologies, leading to ventricular stiffness, diastolic and systolic dysfunction, and ultimately heart failure. The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a critical regulator in cardiovascular health and disease. CXCR7 and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a pivotal role in cardiac development, repair, and pathological remodeling. Unlike conventional chemokine receptors that primarily signal through G-proteins, CXCR7 predominantly signals through β-arrestin pathways and also functions as a scavenger receptor for CXCL12, thereby modulating the local concentration of this chemokine and influencing CXCR4 signaling.
Modulation of CXCR7 activity presents a promising therapeutic strategy for cardiac fibrosis. Both agonists and antagonists of CXCR7 have been investigated for their potential to mitigate fibrotic remodeling of the heart. This document provides detailed application notes and protocols for studying the effects of CXCR7 modulators in preclinical models of cardiac fibrosis. While a specific compound designated "CXCR7 modulator 1" is not explicitly identified in the literature, this document will refer to a representative CXCR7 modulator and provide data and protocols based on known CXCR7 agonists (e.g., TC14012) and antagonists (e.g., small molecules or monoclonal antibodies).
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways involving CXCR7 in cardiac fibrosis and a typical experimental workflow for evaluating a CXCR7 modulator.
Caption: CXCR7 signaling in cardiac fibrosis.
Caption: Experimental workflow for CXCR7 modulator studies.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of CXCR7 modulators on cardiac fibrosis.
Table 1: Effects of a CXCR7 Agonist (TC14012) on Cardiac Remodeling
| Parameter | Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Interventricular Septum Diameter (IVSd) | Smooth muscle-specific CXCL12 knockout mice | TC14012 | Not specified | 5 weeks | Significant reduction in IVSd, attenuating cardiac hypertrophy. | [1] |
| Left Ventricular Posterior Wall Diameter (LVPWd) | Smooth muscle-specific CXCL12 knockout mice | TC14012 | Not specified | 5 weeks | Significant reduction in LVPWd, attenuating cardiac hypertrophy. | [1] |
| Left Ventricular Ejection Fraction (LVEF) | Smooth muscle-specific CXCL12 knockout mice | TC14012 | Not specified | 5 weeks | Improved LVEF, indicating better cardiac function. | [1] |
| ERK Phosphorylation | Smooth muscle-specific CXCL12 knockout mice | TC14012 | Not specified | 5 weeks | Markedly increased pERK signaling. | [1] |
| Cardiac Fibrosis Markers (Collagen 1a2, TGF-β1) | Neonatal hyperoxia-exposed juvenile rats | TC14012 | Not specified | Not specified | Reduced gene expression of aortic and left ventricular Col1a2 and TGF-β1. | [2] |
Table 2: Effects of CXCR7 Antagonists/Modulators on Cardiac Fibrosis
| Parameter | Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Cardiac Fibrosis | Isoproterenol-induced cardiac injury in mice | Compound 18 | Not specified | Chronic | Statistically significant reduction of cardiac fibrosis. | |
| Circulating SDF-1α | Mice | Compound 18 | Not specified | Subcutaneous administration | Approximately 2-fold increase in plasma SDF-1α. | |
| Cardiac and Renal Fibrosis | Deoxycorticosterone acetate/uni-nephrectomy (DOCA-UNX) in mice | CXCR7 monoclonal antibody | 10 mg/kg, twice weekly | 6 weeks | Significantly attenuated the development of cardiac and renal fibrosis. | |
| Fibrotic and Inflammatory Gene Expression | Deoxycorticosterone acetate/uni-nephrectomy (DOCA-UNX) in mice | CXCR7 monoclonal antibody | 10 mg/kg, twice weekly | 6 weeks | Reduced fibrotic and inflammatory gene expression levels. |
Experimental Protocols
Protocol 1: Isoproterenol-Induced Cardiac Fibrosis in Mice
This model is widely used to induce cardiac fibrosis and hypertrophy through β-adrenergic stimulation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
CXCR7 modulator (e.g., "Compound 18" or other small molecule)
-
Vehicle for CXCR7 modulator
-
Osmotic minipumps (Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for minipump implantation
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Prepare a solution of isoproterenol in sterile saline.
-
Load osmotic minipumps with isoproterenol to deliver a continuous dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 14 or 28 days).
-
Anesthetize the mice and surgically implant the minipumps subcutaneously in the back.
-
-
Treatment with CXCR7 Modulator:
-
Prepare the CXCR7 modulator in a suitable vehicle.
-
Administer the modulator via the desired route (e.g., subcutaneous injection, oral gavage) at the predetermined dosage and frequency. Start the treatment concurrently with, or after the induction of fibrosis, depending on the study design (prophylactic vs. therapeutic).
-
A control group should receive the vehicle alone.
-
-
In-life Monitoring:
-
Perform serial echocardiography at baseline and at specified time points during the study to assess cardiac function and dimensions (e.g., LVEF, LV mass, wall thickness).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the hearts, weigh them, and collect tissue for histological and biochemical analysis.
-
Histology: Fix a portion of the heart in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Snap-freeze a portion of the heart in liquid nitrogen for subsequent protein (Western blot for α-SMA, collagen I) and gene expression (qRT-PCR for Col1a1, Col3a1, Acta2, Tgfb1) analysis.
-
Protocol 2: Deoxycorticosterone Acetate (DOCA)-Salt-Induced Cardiac Fibrosis in Mice
This model induces hypertension and subsequent cardiac and renal fibrosis, mimicking mineralocorticoid excess.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 21-day release, 50 mg)
-
1% NaCl drinking water
-
CXCR7 modulator (e.g., CXCR7 monoclonal antibody)
-
Vehicle for CXCR7 modulator
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for uninephrectomy and pellet implantation
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Surgical Procedure (Uninephrectomy and DOCA implantation):
-
Anesthetize the mice.
-
Perform a left uninephrectomy.
-
Implant a DOCA pellet subcutaneously.
-
Post-surgery, provide the mice with drinking water containing 1% NaCl.
-
A sham-operated group should undergo a similar surgical procedure without uninephrectomy and DOCA implantation and receive normal drinking water.
-
-
Treatment with CXCR7 Modulator:
-
Administer the CXCR7 modulator (e.g., CXCR7 mAb at 10 mg/kg, twice weekly via intraperitoneal injection) for the duration of the study (e.g., 6 weeks).
-
A control DOCA-salt group should receive the vehicle.
-
-
In-life Monitoring:
-
Monitor blood pressure regularly using a tail-cuff system.
-
Perform echocardiography to assess cardiac structure and function.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the hearts and kidneys.
-
Perform histological and biochemical analyses as described in Protocol 1 to assess the extent of fibrosis and the expression of fibrotic markers.
-
Conclusion
The modulation of CXCR7 presents a viable and compelling strategy for the treatment of cardiac fibrosis. The available preclinical data indicate that both agonism and antagonism of this receptor can yield beneficial effects, suggesting a complex role for the CXCR7/CXCL12 axis in cardiac remodeling. The provided protocols offer a framework for researchers to investigate the therapeutic potential of novel CXCR7 modulators in well-established models of cardiac fibrosis. Further research is warranted to elucidate the precise mechanisms of action of different CXCR7 modulators and to translate these promising preclinical findings into clinical applications for patients with fibrotic heart disease.
References
Application Notes and Protocols for Studying Angiogenesis Using a CXCR7 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. It is a G-protein-coupled receptor that primarily signals through the β-arrestin pathway.[1][2] Its principal ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), for which it has a higher binding affinity than the classical CXCL12 receptor, CXCR4.[1] CXCR7 is also a receptor for CXCL11 (interferon-inducible T-cell alpha chemoattractant or I-TAC).[1]
CXCR7 is expressed on various cell types involved in angiogenesis, including endothelial cells (ECs) and endothelial progenitor cells (EPCs).[3] Its role in angiogenesis is complex and can involve promoting EC and EPC proliferation, migration, adhesion, and survival. Modulation of CXCR7 activity, therefore, presents a promising avenue for therapeutic intervention in diseases where angiogenesis is dysregulated, such as cancer and ischemic conditions.
These application notes provide an overview of the role of CXCR7 in angiogenesis and detailed protocols for studying the effects of a representative CXCR7 modulator on key angiogenic processes. For the purpose of these notes, "CXCR7 Modulator 1" will be used as a placeholder for a synthetic small molecule modulator of CXCR7.
CXCR7 Signaling in Angiogenesis
Upon ligand binding (CXCL12 or CXCL11), CXCR7 does not typically activate canonical G-protein signaling pathways. Instead, it preferentially recruits β-arrestin. This interaction can lead to the activation of downstream signaling cascades, including the phosphorylation of Akt and extracellular signal-regulated kinase (ERK1/2). These pathways are crucial for cell survival, proliferation, and migration.
CXCR7 can also form heterodimers with CXCR4, modulating its signaling. This crosstalk adds another layer of complexity to the CXCL12/CXCR4/CXCR7 signaling axis in angiogenesis. Furthermore, CXCR7 can act as a scavenger receptor, internalizing and degrading CXCL12 to create local chemokine gradients, thereby influencing CXCR4-mediated cell migration.
Quantitative Data on the Effects of this compound
The following tables summarize representative quantitative data on the effects of CXCR7 modulation on key angiogenic processes. Data is compiled from studies using various CXCR7 modulators and siRNA.
Table 1: Effect of this compound on In Vitro Tube Formation by Endothelial Cells
| Treatment Condition | Parameter Measured | Result (Fold Change vs. Control) | Reference |
| SDF-1 (100 ng/mL) | Tube Length | 2.4 ± 0.48 | |
| SDF-1 + CXCR7 Antagonist (CCX733) | Tube Length | 1.40 ± 0.13 | |
| High Glucose (HG) | Tube Length | ~0.5 | |
| HG + CXCR7 Agonist (TC14012) | Tube Length | ~1.0 (rescued) | |
| Control siRNA + HG | Tube Length | ~0.5 | |
| CXCR7 siRNA + HG + TC14012 | Tube Length | ~0.5 (rescue abolished) |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment Condition | Parameter Measured | Result (% Migration vs. Control) | Reference |
| High Glucose (HG) | Scratch Recovery Area | ~50% | |
| HG + CXCR7 Agonist (TC14012) | Scratch Recovery Area | ~90% (rescued) | |
| Control siRNA + HG | Scratch Recovery Area | ~50% | |
| CXCR7 siRNA + HG + TC14012 | Scratch Recovery Area | ~50% (rescue abolished) | |
| CXCR7 Knockdown | Migrated Cells | ~40% decrease |
Experimental Protocols
The following are detailed protocols for key experiments to study the role of this compound in angiogenesis.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound (and vehicle control)
-
Angiogenic stimulus (e.g., recombinant human SDF-1/CXCL12)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-cool a 96-well plate and pipette tips at 4°C.
-
Add 50 µL of cold, liquid BME to each well of the pre-cooled 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in a serum-reduced medium.
-
Prepare cell suspensions containing HUVECs (1 x 10^4 to 2 x 10^4 cells per well) with the desired concentrations of this compound, vehicle control, and/or angiogenic factors.
-
Carefully add 100 µL of the cell suspension to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
After incubation, capture images of the tube networks. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software.
In Vitro Cell Migration (Wound Healing/Scratch) Assay
This assay measures the two-dimensional migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Pipette tips (p200) or a cell scraper
-
This compound (and vehicle control)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Inverted microscope with a camera
-
Image analysis software
Protocol:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Optional: Treat the cells with Mitomycin C (10 µg/mL) for 2 hours to inhibit proliferation, ensuring that the observed effect is due to cell migration.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Quantify cell migration by measuring the change in the width of the cell-free area over time using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing angiogenic factors and the test compound into mice.
References
- 1. The role of CXCR7 on the adhesion, proliferation and angiogenesis of endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators [mdpi.com]
- 3. CXCR7 agonist TC14012 improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Oral Bioavailability of CXCR7 Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is an atypical G-protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of diseases, including cancer, inflammatory conditions, and cardiovascular diseases.[1][2] Unlike typical GPCRs, CXCR7 primarily signals through the β-arrestin pathway upon binding its ligands, such as CXCL11 and CXCL12.[1][2][3] The development of orally bioavailable small-molecule modulators for CXCR7 is a key objective in leveraging this target therapeutically.
This document provides a comprehensive set of protocols for the preclinical assessment of the oral bioavailability of a novel investigational compound, "CXCR7 Modulator 1". The workflow encompasses in vitro permeability assays to predict intestinal absorption, in vivo pharmacokinetic studies in a murine model to determine key exposure and bioavailability parameters, and a bioanalytical method for accurate quantification of the modulator in plasma.
CXCR7 Signaling Pathway
CXCR7 is a scavenger receptor for chemokines CXCL11 and CXCL12, regulating their extracellular levels. Upon ligand binding, CXCR7 recruits β-arrestin, which can trigger G-protein-independent downstream signaling cascades, including the activation of the MAPK/ERK and Akt pathways. CXCR7 can also form heterodimers with the CXCR4 receptor, modulating its signaling.
Experimental Workflow for Oral Bioavailability Assessment
The assessment of oral bioavailability follows a structured, multi-stage process. It begins with in vitro assays to evaluate membrane permeability, a key predictor of intestinal absorption. Promising candidates proceed to in vivo pharmacokinetic (PK) studies in animal models to measure systemic exposure after oral and intravenous administration. Throughout the in vivo phase, a robust bioanalytical method is required to quantify drug concentrations in biological matrices.
In Vitro Permeability Assessment
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions, resembling the intestinal epithelial barrier. The assay measures the rate of compound transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Protocol 3.1: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction formation.
-
Compound Preparation: Prepare a stock solution of this compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound solution to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound solution to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
Incubate and collect samples from the receiver chamber as described for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the compound in all donor and receiver samples using a validated LC-MS/MS method (see Protocol 5.1).
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio ≥2 suggests the compound may be a substrate of active efflux transporters.
-
Data Presentation: Table 1. In Vitro Permeability of this compound
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|---|
| This compound | 6.2 | 7.1 | 1.15 | High |
| Propranolol (Control) | 20.5 | 19.8 | 0.97 | High |
| Atenolol (Control) | 0.5 | 0.6 | 1.20 | Low |
In Vivo Pharmacokinetic (PK) Study
In vivo PK studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile within a living organism. By comparing drug exposure after oral (PO) and intravenous (IV) administration, the absolute oral bioavailability (F%) can be determined.
Protocol 4.1: Murine Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g. Acclimate animals for at least 3 days before the study.
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle such as 5% DMSO / 5% Cremophor / 90% Saline to a final concentration for a 1 mg/kg dose.
-
PO Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a 10 mg/kg dose.
-
-
Drug Administration:
-
IV Group: Administer the drug as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the drug via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from each animal at designated time points.
-
IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis:
-
Quantify the concentration of this compound in plasma samples using the validated LC-MS/MS method.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation: Table 2. Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 155 | 97 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-t (ng·h/mL) | 245 | 448 |
| AUC₀-inf (ng·h/mL) | 250 | 465 |
| t½ (h) | 4.5 | 5.1 |
| CL (mL/min/kg) | 66.7 | - |
| Vd,ss (L/kg) | 1.2 | - |
| Oral Bioavailability (F%) | - | 18.6% |
Data are hypothetical and based on representative values for small molecules.
Bioanalytical Method for Quantification
Accurate quantification of the drug in biological matrices is critical for both in vitro and in vivo studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.
Protocol 5.1: Quantification of this compound in Plasma using LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.
-
For sample clean-up, perform a protein precipitation. Add 3 volumes of cold acetonitrile containing an internal standard (IS) to 1 volume of plasma sample, standard, or QC.
-
Vortex to mix, then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. Optimize the precursor-to-product ion transitions for both this compound and the internal standard to ensure specificity and sensitivity.
-
-
Method Validation: Validate the assay for linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Table 3. Typical LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linear Range | r² > 0.99 | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Precision/Accuracy within 20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.1 - 9.5% |
| Accuracy (%RE) | ± 15% | -7.8 to +5.4% |
Summary and Conclusion
This application note outlines an integrated protocol to robustly assess the oral bioavailability of this compound. The workflow progresses logically from an in vitro Caco-2 permeability assay, which provides an early indication of absorption potential, to a definitive in vivo pharmacokinetic study in rats. The successful implementation of these protocols, supported by a validated LC-MS/MS bioanalytical method, will generate the critical data needed to evaluate the potential of this compound as an orally active therapeutic agent and guide further drug development decisions.
References
Application Notes and Protocols: CXCR7 Modulator 1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating CXCR7 modulator 1 in combination with other cancer therapies. The protocols outlined below are based on established experimental procedures and findings from recent scientific literature.
Introduction to CXCR7 in Cancer
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike the canonical chemokine receptor CXCR4, CXCR7 does not typically signal through G-protein-mediated pathways but rather through β-arrestin recruitment.[1][2] This interaction leads to the activation of downstream signaling pathways, including the AKT and MAPK pathways, which are crucial for cell survival, proliferation, and migration.[3][4] CXCR7 is overexpressed in a variety of human cancers, including breast, lung, prostate, and glioblastoma, and its expression is often correlated with tumor progression, metastasis, and poor prognosis. The CXCL12/CXCR4/CXCR7 axis plays a pivotal role in the tumor microenvironment, influencing angiogenesis, immune cell trafficking, and chemoresistance.
Rationale for Combination Therapies
Targeting CXCR7 with modulators, such as small molecules or antibodies, presents a promising strategy for cancer therapy. The therapeutic efficacy of CXCR7 modulators can be enhanced when used in combination with other anti-cancer agents. The rationale for this approach is based on the following:
-
Synergistic Inhibition of Tumor Growth: Co-targeting CXCR7 and other critical cancer pathways can lead to a more potent anti-proliferative effect.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to conventional therapies. CXCR7 signaling has been implicated in resistance mechanisms, and its inhibition may re-sensitize tumors to treatment.
-
Targeting the Tumor Microenvironment: CXCR7 is expressed on various cells within the tumor microenvironment, including endothelial cells and immune cells. Modulating CXCR7 can disrupt tumor angiogenesis and enhance anti-tumor immune responses.
Quantitative Data on Combination Therapies
The following tables summarize preclinical studies investigating CXCR7 modulators in combination with other cancer therapies.
Table 1: In Vivo Efficacy of CXCR7 Modulator Combinations
| Cancer Type | CXCR7 Modulator | Combination Partner | Animal Model | Key Findings | Reference |
| Glioblastoma | CCX771 | Irradiation (12 Gy) | Intracranial U251 xenograft mice | Combination significantly inhibited tumor growth (P<0.05) and prevented tumor recurrence. | |
| Glioblastoma | X7Ab (antibody) | Temozolomide | Orthotopic human glioblastoma xenograft mice | Combination therapy prolonged the survival time of glioblastoma mice. | |
| Castration-Resistant Prostate Cancer (CRPC) | CCX771 | Enzalutamide | Orthotopic VCaP xenograft and subcutaneous MDA133-4 PDX models | Combination treatment resulted in significantly greater tumor suppression compared to single agents. A significant reduction in large blood vessels (>100 μm²) was observed. |
Table 2: In Vitro Effects of CXCR7 Modulator Combinations
| Cell Line | Cancer Type | CXCR7 Modulator | Combination Partner | Key Findings | Reference |
| VCaP, C4-2B | Prostate Cancer | CCX771 | Enzalutamide | Combination treatment enhanced apoptosis (sub-G1 phase) and suppressed cell motility and invasion. | |
| VCaP, C4-2B | Prostate Cancer | CCX771 | Enzalutamide | Reduced levels of p-EGFR (Y1068), p-AKT (T308), and VEGFR2 compared to single-agent treatment. |
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by CXCR7 upon ligand binding.
Caption: CXCR7 signaling cascade upon ligand binding.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for assessing the efficacy of a CXCR7 modulator in combination with another anti-cancer agent in vitro.
Caption: Workflow for in vitro combination studies.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (WST-1)
This protocol is for determining the effect of a CXCR7 modulator in combination with another drug on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Drug X (combination partner)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Drug X in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the respective drug concentrations (single agents and combinations). Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Transwell Cell Migration Assay
This protocol assesses the effect of a CXCR7 modulator combination on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with 10% FBS as chemoattractant)
-
This compound
-
Drug X
-
24-well Transwell inserts (8 µm pore size)
-
Crystal violet solution
-
Cotton swabs
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the vehicle, this compound, Drug X, or the combination at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image and count the migrated cells in several random fields under a microscope.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the in vivo efficacy of a CXCR7 modulator combination on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Drug X formulation for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Drug X
-
Group 4: this compound + Drug X
-
-
Administer the treatments according to the desired schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion
The modulation of CXCR7 in combination with other targeted therapies or conventional treatments represents a promising avenue for cancer therapy. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further explore the therapeutic potential of this approach. Careful consideration of the specific cancer type, the molecular characteristics of the tumor, and the choice of combination partner will be crucial for the successful translation of these findings into clinical applications.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of CXCR7 Modulator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CXCR7 Modulator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 25, is a potent and orally bioavailable macrocyclic peptide-peptoid hybrid modulator of the C-X-C chemokine receptor type 7 (CXCR7), with a reported Ki of 9 nM.[1][2][3] CXCR7, also known as ACKR3, is an atypical chemokine receptor that primarily signals through the β-arrestin pathway upon binding its endogenous ligands, such as CXCL11 and CXCL12.[4][5] Unlike typical GPCRs, CXCR7 does not couple to G proteins to induce calcium mobilization. The primary mechanism of action of CXCR7 modulators can involve altering the receptor's ability to scavenge chemokines, thus affecting the local concentration of ligands available for other receptors like CXCR4, or by directly influencing β-arrestin-mediated signaling pathways.
Q2: What are the most likely off-target effects to consider when working with this compound?
A2: Due to the high degree of homology and functional relationship between CXCR7 and CXCR4, the most probable off-target effects of a CXCR7 modulator would be on CXCR4. These two receptors share the endogenous ligand CXCL12 and can form heterodimers, leading to complex signaling cross-talk. Some compounds have been shown to exhibit dual activity, acting as antagonists at CXCR4 while being agonists at CXCR7. Therefore, it is crucial to assess the activity of this compound on CXCR4 to determine its selectivity profile. Other potential off-targets could include other chemokine receptors or GPCRs with similar binding pocket structures, although peptidic macrocycles are often designed for higher selectivity.
Q3: My experimental results are inconsistent or unexpected. Could this be due to off-target effects of this compound?
A3: Inconsistent or unexpected results can arise from various factors, including experimental variability, cell line health, or reagent quality. However, off-target effects are a significant possibility. If the observed phenotype does not align with the known signaling pathways of CXCR7 (e.g., you observe calcium mobilization, which is not a primary CXCR7-mediated event), it is prudent to investigate potential off-target interactions. A troubleshooting workflow should be initiated to systematically rule out other causes before focusing on off-target screening.
Q4: How can I experimentally determine if this compound is causing off-target effects?
A4: A tiered approach is recommended. Start with a focused counter-screen against the most likely off-target, CXCR4. This can be done using radioligand binding assays and functional assays (e.g., calcium mobilization or chemotaxis for CXCR4). Subsequently, a broader off-target screening panel against a range of GPCRs and other relevant targets can be employed. Commercial services are available for comprehensive off-target profiling. Cellular thermal shift assays (CETSA) or proteomic-based approaches can also identify unintended binding partners.
Q5: What are the appropriate controls to use in my experiments to account for potential off-target effects?
A5: To strengthen the evidence for on-target effects and identify potential off-target activities, several controls are essential:
-
Use a structurally unrelated CXCR7 modulator: If available, a compound with a different chemical scaffold but the same target should produce a similar biological phenotype.
-
Use a negative control compound: An inactive analogue of this compound, if available, can help distinguish target-specific effects from non-specific compound effects.
-
Use cell lines with and without the target receptor: Compare the effects of the modulator in a CXCR7-expressing cell line versus a parental cell line that lacks the receptor.
-
Knockdown or knockout of the target receptor: Using siRNA or CRISPR/Cas9 to eliminate CXCR7 expression should abolish the effects of the modulator if they are on-target.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed (e.g., Calcium Mobilization)
Possible Cause: Off-target activity, most likely at CXCR4, which is known to signal through G-protein coupling and induce calcium flux.
Troubleshooting Steps:
-
Confirm CXCR7 expression and function: Ensure your cell line expresses functional CXCR7 by testing its response to a known CXCR7 ligand like CXCL12 in a β-arrestin recruitment assay.
-
Perform a CXCR4 functional assay: Test this compound in a cell line expressing CXCR4 for its ability to induce or inhibit CXCL12-mediated calcium mobilization.
-
Conduct a CXCR4 binding assay: Determine if this compound competes with a radiolabeled CXCR4-specific ligand for binding to the receptor.
| Parameter | Expected Result for On-Target CXCR7 Activity | Observed Result Suggesting Off-Target CXCR4 Activity |
| Calcium Mobilization | No significant change | Increase in intracellular calcium |
| CXCL12-induced CXCR4-mediated Calcium Flux | No inhibition | Inhibition of CXCL12-induced calcium flux |
| Radioligand binding to CXCR4 | No displacement of CXCR4-specific radioligand | Displacement of CXCR4-specific radioligand |
Issue 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent cell health, plating density, or reagent preparation.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, viability, and plating density.
-
Verify Reagent Quality: Use freshly prepared reagents and confirm the stability and concentration of this compound.
-
Optimize Assay Parameters: Re-evaluate incubation times, buffer conditions, and instrument settings.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Assessment at CXCR4
Objective: To determine if this compound binds to the CXCR4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CXCR4 (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]CXCL12.
-
Non-specific binding control: High concentration of unlabeled CXCL12 or a known CXCR4 antagonist (e.g., AMD3100).
-
This compound at a range of concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd for CXCR4, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the CXCR4-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: β-Arrestin Recruitment Assay for On-Target Activity
Objective: To confirm the on-target activity of this compound by measuring β-arrestin recruitment to CXCR7.
Materials:
-
A cell line engineered to express CXCR7 and a β-arrestin recruitment reporter system (e.g., PathHunter® β-arrestin cells).
-
This compound at a range of concentrations.
-
Positive control: CXCL12.
-
Assay buffer and detection reagents specific to the reporter system.
-
A luminometer or fluorescence plate reader.
Procedure:
-
Plate the CXCR7 β-arrestin reporter cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control, CXCL12.
-
Add the compounds to the respective wells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
CXCR7 Signaling Pathways
Caption: Simplified signaling pathways for CXCR7 and the potential off-target CXCR4.
References
- 1. Discovery of Potent and Orally Bioavailable Macrocyclic Peptide-Peptoid Hybrid CXCR7 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CXCR7 Modulator-1 for Cell-Based Assays
Welcome to the technical support center for CXCR7 Modulator-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful optimization of Modulator-1 concentration in your cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about CXCR7 and the initial setup of experiments involving Modulator-1.
Q1: What is CXCR7 and what is its primary signaling mechanism?
A1: CXCR7, also known as Atypical Chemokine Receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR).[1] Unlike typical GPCRs, it does not primarily signal through G-protein activation and subsequent calcium mobilization.[2][3] Instead, its main signaling pathway is mediated by the recruitment of β-arrestin.[1][4] Upon binding its natural ligands, such as CXCL12, CXCR7 is phosphorylated by G protein-coupled receptor kinases (GRKs), which then leads to the recruitment of β-arrestin 2. This can trigger downstream signaling cascades, such as the MAPK/ERK pathway, and also leads to receptor internalization. CXCR7 can also act as a "scavenger" or "decoy" receptor by internalizing CXCL12, thereby modulating its local concentration and affecting the signaling of another CXCL12 receptor, CXCR4.
Q2: What is a recommended starting concentration range for optimizing Modulator-1 in a cell-based assay?
A2: For a novel small molecule like Modulator-1, a wide concentration range should be tested initially to determine its potency (EC50 for agonists, IC50 for antagonists). A common starting point is a log-fold or half-log-fold serial dilution. We recommend starting with a high concentration of 10-30 µM and diluting down to the low nanomolar or picomolar range (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). This broad range helps to capture the full dose-response curve.
Q3: How should I prepare and store the stock solution for Modulator-1?
A3: Modulator-1 is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by gentle warming or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions for your assay, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What cell lines are appropriate for studying CXCR7 modulation?
A4: The choice of cell line is critical. It is essential to use a cell line that endogenously expresses CXCR7 at a sufficient level or a host cell line (like HEK293 or CHO) that has been stably transfected to express CXCR7. It is also crucial to characterize the expression of CXCR4, as it shares the ligand CXCL12 with CXCR7 and the two receptors can form heterodimers, which can influence signaling. For specific binding assays, using a cell line that expresses only CXCR7 and not CXCR4 (or vice-versa) is ideal to avoid confounding results.
| Cell Line Type | Considerations | Example |
| Endogenous Expression | Physiologically relevant but may have variable expression levels. Must verify CXCR7 and CXCR4 expression (e.g., via qPCR, Flow Cytometry). | Human umbilical vein endothelial cells (HUVECs), various cancer cell lines (e.g., breast, lung). |
| Recombinant Expression | High and stable receptor expression, low background from other receptors. Ideal for mechanistic studies and high-throughput screening. | HEK293-CXCR7, CHO-CXCR7. |
Section 2: Experimental Protocols and Data Interpretation
This section provides a general workflow for dose-response experiments and detailed protocols for key assays.
Protocol 1: β-Arrestin Recruitment Assay (Functional Agonism)
This assay measures the ability of Modulator-1 to induce the recruitment of β-arrestin to the CXCR7 receptor, a hallmark of receptor activation.
Principle: This protocol is based on a bioluminescence resonance energy transfer (BRET) assay, where CXCR7 is fused to a donor molecule (e.g., Renilla luciferase - RLuc) and β-arrestin is fused to an acceptor (e.g., Yellow Fluorescent Protein - YFP). Agonist-induced proximity results in energy transfer and a measurable signal.
Methodology:
-
Cell Seeding: Seed HEK293 cells co-expressing CXCR7-RLuc and β-arrestin2-YFP in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of Modulator-1 in assay buffer. Also, prepare a 2X solution of a known CXCR7 agonist (e.g., CXCL12) as a positive control and a vehicle control (DMSO).
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 45 µL of assay buffer to each well.
-
Add 45 µL of the 2X compound dilutions to the respective wells.
-
-
Substrate Addition: Immediately before reading, add the luciferase substrate (e.g., coelenterazine h) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the light emission at the wavelengths corresponding to the donor (RLuc, ~480 nm) and acceptor (YFP, ~530 nm) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of Modulator-1 and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Chemotaxis Assay (Functional Antagonism)
This assay determines if Modulator-1 can inhibit cell migration towards a CXCL12 gradient.
Principle: A Boyden chamber or Transwell insert is used to create two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. The ability of an antagonist to block migration is quantified by counting the cells that move through the membrane.
Methodology:
-
Chamber Preparation: Coat the underside of 5 µm pore size Transwell inserts with fibronectin (5 µg/mL) and allow them to dry.
-
Cell Preparation: Culture cells (e.g., A549) in serum-free medium for 4-6 hours. Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of Modulator-1 or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Cell Staining and Counting:
-
Remove the inserts and wipe the top side with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane with methanol.
-
Stain the cells with 2% Toluidine blue.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percent inhibition of migration for each concentration of Modulator-1 relative to the vehicle control. Plot the data to determine the IC50 value.
Protocol 3: Cell Viability Assay (Cytotoxicity Assessment)
This assay is crucial to ensure that any observed effects in functional assays are not due to Modulator-1-induced cell death.
Principle: The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Modulator-1. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A decrease in absorbance indicates reduced cell viability.
Data Interpretation Summary
The expected outcome and key parameters for Modulator-1 will depend on its mechanism of action.
| Assay | If Modulator-1 is an AGONIST | If Modulator-1 is an ANTAGONIST | Key Parameter |
| β-Arrestin Recruitment | Induces a dose-dependent increase in signal. | No signal alone; reduces the signal induced by CXCL12. | EC50 (Potency) |
| Chemotaxis | May induce migration alone (if potent). | Inhibits CXCL12-induced cell migration. | IC50 (Potency) |
| Cell Viability | No significant change in viability at active concentrations. | No significant change in viability at active concentrations. | CC50 (Cytotoxic Conc.) |
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: I am seeing high variability between my replicate wells. What could be the cause?
A1: High variability can undermine the reliability of your results. Consider the following:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting steps to prevent settling.
-
Pipetting Errors: Use calibrated pipettes and proper technique. For small volumes, use reverse pipetting.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.
-
Mycoplasma Contamination: This common contamination can alter cell metabolism and response. Test your cell cultures regularly.
Q2: My functional assay shows no response to Modulator-1.
A2: A lack of response can be due to several factors:
-
Receptor Expression: Confirm that your cell line expresses CXCR7 at the protein level using flow cytometry or Western blot. mRNA levels do not always correlate with surface protein expression.
-
Compound Inactivity or Degradation: Verify the integrity of your Modulator-1 stock. If possible, test its activity in a secondary, orthogonal assay.
-
Suboptimal Assay Conditions: The incubation time may be too short or too long. Perform a time-course experiment to find the optimal endpoint.
-
Compound Precipitation: The concentration used may exceed the solubility of Modulator-1 in your assay medium. See Q3 for a detailed troubleshooting workflow.
Q3: I think Modulator-1 is precipitating in my cell culture medium. How can I fix this?
A3: Small molecule precipitation is a common issue. Use the following workflow to diagnose and solve the problem.
Q4: My results are unexpected. I thought Modulator-1 was an antagonist, but it shows some agonist activity.
A4: The pharmacology of CXCR7 modulators can be complex.
-
Partial Agonism: Many compounds classified as antagonists can act as partial agonists, especially at high concentrations.
-
Biased Agonism: A modulator might block one downstream pathway (e.g., migration) while activating another (e.g., β-arrestin recruitment). This is a known phenomenon for GPCRs.
-
CXCR4/CXCR7 Crosstalk: If your cells also express CXCR4, the effects could be indirect. For example, by causing CXCR7 to internalize, an agonist can increase the local concentration of CXCL12 available to activate CXCR4, leading to a complex cellular response. It is advisable to use selective antagonists for CXCR4 (like AMD3100) to dissect these effects.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with CXCR7 modulator 1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of CXCR7 Modulator 1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 250 mg/mL (273.50 mM).[1][2] For optimal dissolution, ultrasonic treatment may be necessary. It is also crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by the presence of water.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the stability of this compound.
-
Solid Compound: Store at -20°C under a nitrogen atmosphere.[2]
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored under a nitrogen atmosphere at:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.
-
Q3: I'm observing precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles. To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.
-
Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO.
Q4: Can I prepare aqueous working solutions from the DMSO stock?
A4: Yes, you can prepare aqueous working solutions by diluting the DMSO stock solution. For in vivo studies, a suggested method is to first dilute the DMSO stock into a solution of 20% SBE-β-CD in saline. It is important to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation. Due to the potential for lower stability in aqueous solutions, it is recommended to prepare these working solutions fresh for each experiment.
Troubleshooting Guide
This guide addresses common stability-related issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced compound activity in assays | Degradation of the modulator in stock or working solutions. | • Prepare fresh working solutions for each experiment from a properly stored stock solution.• Minimize the time working solutions are kept at room temperature or 4°C.• Perform a stability test of the compound in your specific assay buffer (see Experimental Protocols section). |
| Color change in the solution | Chemical degradation or oxidation of the compound. | • Discard the solution. A color change is a strong indicator of compound instability.• To prevent oxidation, ensure stock solutions are stored under an inert gas like nitrogen or argon. |
| Precipitation in working solution | The compound's solubility limit is exceeded in the aqueous buffer. | • Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system).• Use a solubilizing agent like SBE-β-CD.• Prepare the working solution at a lower final concentration. |
| Variability between experiments | Inconsistent handling of the compound. | • Adhere strictly to the recommended storage and handling protocols.• Use freshly prepared working solutions for each experiment.• Ensure complete dissolution of the compound when preparing solutions. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 250 mg/mL (273.50 mM) | DMSO (with sonication) | |
| Stock Solution Stability | 6 months | -80°C (under nitrogen) | |
| Stock Solution Stability | 1 month | -20°C (under nitrogen) | |
| Ki Value | 9 nM | N/A |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber glass or polypropylene vials
-
Sonicator
-
Vortex mixer
-
Nitrogen or argon gas source
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound. The molecular weight is 914.07 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, purge the headspace of the vial with nitrogen or argon gas before sealing.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. General Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol can be adapted to test the stability of this compound in your specific experimental buffer.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your experimental aqueous buffer
-
HPLC system with a suitable column and detector
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot and analyze it by HPLC to determine the initial peak area of the compound.
-
Store the remaining working solution under your typical experimental conditions (e.g., 37°C, room temperature, 4°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take another aliquot and analyze it by HPLC.
-
Compare the peak area of the compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation of the compound.
-
Visualizations
Caption: CXCR7 signaling pathway initiated by ligand binding.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting workflow for stability issues.
References
Troubleshooting inconsistent results in CXCR7 modulator 1 experiments
Welcome to the technical support center for experiments involving CXCR7 Modulator 1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is CXCR7 and how does it signal?
CXCR7, also known as ACKR3, is an atypical chemokine receptor.[1][2] Unlike typical G-protein coupled receptors (GPCRs), CXCR7 does not primarily signal through G-protein pathways to induce calcium mobilization.[3][4] Instead, its main signaling mechanism is through the β-arrestin pathway.[3] Upon ligand binding, CXCR7 recruits β-arrestin, which can lead to the activation of downstream pathways like the MAPK/ERK pathway. CXCR7 can also function as a scavenger or decoy receptor, internalizing and degrading its ligands, thereby regulating their local concentrations.
Q2: What is this compound?
This compound is a potent, orally bioavailable peptoid hybrid modulator of CXCR7 with a reported inhibitory constant (Ki) of 9 nM. This indicates a high binding affinity for the receptor.
Q3: My results with this compound are inconsistent. What are the common causes?
Inconsistent results in experiments with CXCR7 modulators can arise from several factors:
-
Cell Line Variability: The expression level of CXCR7 can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to use cell lines with stable and confirmed CXCR7 expression. The presence of CXCR4, which shares the ligand CXCL12 with CXCR7, can also complicate results.
-
Ligand/Modulator Stability: Small molecule modulators can degrade over time, especially if not stored correctly. Ensure that this compound is stored as recommended and that fresh dilutions are prepared for each experiment.
-
Assay Conditions: Variations in cell density, serum concentration, incubation times, and reagent quality can all contribute to variability. Strict adherence to a standardized protocol is essential for reproducibility.
-
Receptor Desensitization and Internalization: CXCR7 constitutively internalizes and recycles to the cell surface. Prolonged exposure to agonists can lead to receptor desensitization and downregulation, affecting subsequent measurements.
Q4: Should I use cells that also express CXCR4?
This depends on your experimental question. CXCR7 can form heterodimers with CXCR4, which can alter signaling outcomes. If you want to study the specific effects of this compound on CXCR7 signaling in isolation, it is best to use a cell line that expresses CXCR7 but not CXCR4, or to use techniques like siRNA to knock down CXCR4 expression. If you are studying the interplay between the two receptors, co-expression is necessary.
Troubleshooting Guides
Inconsistent β-Arrestin Recruitment Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Reagent aggregation.2. Non-specific binding of assay components.3. Autofluorescence of the compound. | 1. Ensure all reagents are fully dissolved and centrifuge before use.2. Optimize blocking steps and antibody concentrations.3. Run a control with the compound alone to check for autofluorescence. |
| Low or no signal | 1. Low CXCR7 expression in cells.2. Inactive modulator or ligand.3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Verify CXCR7 expression by flow cytometry or qPCR.2. Use a fresh aliquot of this compound and a known positive control agonist (e.g., CXCL12).3. Perform a time-course and dose-response experiment to determine optimal conditions. |
| High well-to-well variability | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and mix well before seeding.2. Use calibrated pipettes and reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
Inconsistent ERK Phosphorylation Results (Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| No p-ERK band detected | 1. Stimulation time is not optimal.2. Low protein concentration.3. Phosphatase activity during cell lysis. | 1. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to find the peak phosphorylation time.2. Load at least 20-30 µg of protein per lane.3. Always include phosphatase inhibitors in your lysis buffer. |
| Weak p-ERK signal | 1. Sub-optimal antibody concentration.2. Insufficient stimulation with the modulator. | 1. Titrate the primary antibody to find the optimal concentration.2. Perform a dose-response experiment with this compound. |
| High background on the blot | 1. Insufficient blocking.2. Washing steps are too short or infrequent.3. Primary antibody concentration is too high. | 1. Block for at least 1 hour at room temperature or overnight at 4°C.2. Increase the number and duration of wash steps.3. Reduce the primary antibody concentration. |
| Inconsistent total ERK levels | 1. Uneven protein loading.2. Errors during protein quantification. | 1. Perform a loading control (e.g., GAPDH, β-actin) to ensure equal loading.2. Be meticulous with the protein quantification assay. |
Inconsistent Cell Migration Assay Results (Transwell)
| Observed Problem | Potential Cause | Recommended Solution |
| High background migration (control) | 1. Cells are not properly starved.2. Serum is present in the upper chamber. | 1. Serum-starve cells for at least 4-6 hours before the assay.2. Use serum-free media in the upper chamber. |
| Low migration towards the modulator | 1. Modulator concentration is not optimal (chemotactic gradients are bell-shaped).2. Incubation time is too short.3. Pore size of the transwell insert is not suitable for the cell type. | 1. Perform a dose-response experiment to find the optimal chemotactic concentration.2. Optimize the migration time (typically 4-24 hours).3. Choose a pore size appropriate for your cells (e.g., 8 µm for many cancer cell lines). |
| High variability between replicates | 1. Inconsistent cell numbers seeded.2. Uneven distribution of cells on the insert.3. Inaccurate counting of migrated cells. | 1. Carefully count cells before seeding.2. Ensure a uniform cell suspension and gently swirl the plate after seeding.3. Count multiple fields of view for each insert and average the results. |
Data Presentation
Table 1: Binding Affinities and Potencies of Selected CXCR7 Modulators
| Compound | Type | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference |
| This compound | Modulator | 9 nM | Not specified | |
| CXCL12 (SDF-1α) | Endogenous Agonist | ~0.3 nM | ~1.2 nM (β-arrestin recruitment) | |
| CXCL11 (I-TAC) | Endogenous Agonist | ~0.2 nM | Not specified | |
| VUF11207 | Agonist | pKi = 8.1 | pEC50 = 8.8 (β-arrestin recruitment) | |
| TC14012 | Agonist | Not specified | 350 nM (β-arrestin recruitment) | |
| ACT-1004-1239 | Antagonist | Not specified | 3.2 nM | |
| CCX662 | Antagonist | Not specified | 9 nM (CXCL12 binding inhibition) |
Experimental Protocols & Visualizations
CXCR7 Signaling Pathway
CXCR7 primarily signals through a β-arrestin-dependent pathway. Upon binding of a ligand or agonist, the receptor conformation changes, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin 2. The recruitment of β-arrestin can then initiate downstream signaling cascades, such as the activation of the ERK/MAPK pathway, and also mediates receptor internalization and ligand scavenging.
Caption: CXCR7 signaling cascade.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow outlines the key steps for measuring this compound-induced β-arrestin recruitment using a commercially available assay system (e.g., enzyme complementation).
Caption: β-Arrestin recruitment workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting logic flow.
Detailed Methodologies
β-Arrestin 2 Recruitment Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed HEK293 cells stably expressing CXCR7 and the β-arrestin assay components into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in serum-free medium to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). Also, prepare a positive control (e.g., CXCL12) and a vehicle control (DMSO).
-
Cell Stimulation: Carefully remove the culture medium from the cells and replace it with the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes. This time may need optimization.
-
Detection: Prepare the detection reagent according to the manufacturer's instructions. Add the reagent to each well and incubate for the recommended time (usually 30-60 minutes) at room temperature, protected from light.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background (vehicle control) from all readings. Plot the data as luminescence signal versus log[modulator concentration] and fit to a four-parameter logistic equation to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate cells (e.g., HEK293-CXCR7) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours in serum-free medium prior to stimulation.
-
Cell Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 10 minutes). Include an untreated control and a positive control (e.g., 100 ng/mL CXCL12).
-
Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Cell Migration Assay (Transwell)
-
Cell Preparation: Grow cells to 80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Serum-starve the cell suspension for 4-6 hours.
-
Assay Setup: Add 600 µL of medium containing various concentrations of this compound (or a chemoattractant like CXCL12) to the lower chambers of a 24-well plate. Place the 8.0 µm pore size Transwell inserts into the wells.
-
Cell Seeding: Add 100 µL of the prepared cell suspension (100,000 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a duration optimized for your cell line (e.g., 12-24 hours).
-
Cell Staining and Counting: After incubation, carefully remove the medium from the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Data Acquisition: Use a microscope to count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Plot the number of migrated cells against the modulator concentration.
References
Technical Support Center: Improving the In Vivo Efficacy of CXCR7 Modulator 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CXCR7 Modulator 1. Our aim is to help you overcome common challenges encountered during in vivo experiments and enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CXCR7?
CXCR7, also known as ACKR3, is an atypical chemokine receptor.[1][2] Unlike typical G-protein coupled receptors (GPCRs), CXCR7 does not primarily signal through G-protein pathways.[3] Instead, its main signaling mechanism is mediated by β-arrestin.[3][4] Upon ligand binding, such as with its natural ligands CXCL12 and CXCL11, CXCR7 recruits β-arrestin, leading to receptor internalization and activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. CXCR7 can also act as a scavenger receptor, internalizing and degrading its ligands to shape chemokine gradients in the extracellular environment, thereby modulating the activity of other receptors like CXCR4. Furthermore, CXCR7 can form heterodimers with CXCR4, which can alter the signaling output of CXCR4.
Q2: We are observing lower than expected in vivo efficacy with this compound despite good in vitro potency. What are the potential causes?
Several factors can contribute to a discrepancy between in vitro and in vivo results. These can be broadly categorized into issues related to the compound's pharmacokinetic properties, the experimental model, and the target biology. Specific potential causes include:
-
Poor Bioavailability: The modulator may have low oral absorption, high first-pass metabolism, or poor solubility.
-
Rapid Clearance: The compound might be quickly eliminated from the body, preventing it from reaching and maintaining therapeutic concentrations at the target site.
-
Suboptimal Formulation: The formulation used for in vivo delivery may not be suitable for ensuring adequate exposure.
-
Off-Target Effects: The modulator might have unforeseen off-target activities in vivo that counteract its intended therapeutic effect.
-
Animal Model Specifics: The expression and function of CXCR7 can differ between species, or the chosen disease model may not be appropriate for evaluating the modulator's efficacy.
-
Target Engagement Issues: The modulator may not be reaching the target tissue or cells in sufficient concentrations to effectively engage with CXCR7.
Q3: How can we improve the formulation of this compound for in vivo studies?
Improving the formulation is a critical step to enhance in vivo efficacy. Here are some strategies to consider:
-
Solubility Enhancement:
-
Co-solvents: Utilize biocompatible co-solvents such as PEG, propylene glycol, or ethanol.
-
Surfactants: Employ surfactants like Tween 80 or Cremophor EL to increase solubility.
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes and improve aqueous solubility.
-
-
Delivery Vehicle Optimization:
-
Liposomes or Nanoparticles: Encapsulating the modulator in lipid-based or polymeric nanoparticles can improve its stability, circulation time, and targeting.
-
Microspheres: For sustained release, consider formulating the compound into biodegradable microspheres.
-
-
pH Adjustment: If the modulator's solubility is pH-dependent, adjusting the pH of the formulation can be beneficial.
It is crucial to assess the stability and compatibility of the modulator with the chosen excipients.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | - Assess the physical and chemical stability of the formulation over time and under storage conditions. - Prepare fresh formulations for each experiment. |
| Inaccurate Dosing | - Verify the concentration of the dosing solution. - Ensure accurate and consistent administration volumes for all animals. - Use appropriate animal handling and restraint techniques to minimize stress, which can affect physiological responses. |
| Inter-animal Variability | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and weight-matched. - Randomize animals into treatment groups. |
| Variability in Disease Model Induction | - Standardize the procedure for inducing the disease model to ensure consistent severity and progression. - Monitor disease progression using established biomarkers or clinical signs. |
Problem 2: Suspected Poor Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Refer to the formulation improvement strategies in the FAQs. - Consider micronization or nano-milling of the compound to increase surface area for dissolution. |
| High First-Pass Metabolism | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. - If metabolism is a major issue, consider alternative routes of administration (e.g., intravenous, subcutaneous, intraperitoneal) to bypass the liver. - Chemical modification of the modulator to block metabolic sites could be a long-term strategy. |
| Poor Permeability | - Perform in vitro permeability assays (e.g., Caco-2 or MDCK cell monolayers) to assess intestinal permeability. - If permeability is low, structural modifications to improve lipophilicity (within an optimal range) may be necessary. |
| Efflux Transporter Activity | - Investigate if the modulator is a substrate for efflux transporters like P-glycoprotein (P-gp). - Co-administration with a P-gp inhibitor can be used as a diagnostic tool in preclinical studies. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) subcutaneously implanted with a human cancer cell line known to express CXCR7.
-
Tumor Induction: Inject 1 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (at various dose levels)
-
Positive control (if available)
-
-
Dosing: Administer this compound and vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency (e.g., daily, twice daily).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Perform immunohistochemistry (IHC) on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conduct Western blot or qPCR analysis on tumor lysates to confirm target engagement and downstream pathway modulation.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay determines the functional activity of this compound by measuring its ability to induce the recruitment of β-arrestin to the CXCR7 receptor.
-
Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing human CXCR7 fused to a ProLink™ tag and a β-arrestin-Enzyme Acceptor (EA) fusion protein.
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and a known CXCR7 agonist (e.g., CXCL12) as a positive control.
-
Add the compounds to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagent containing the substrate for the enzyme complementation system.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression curve fit.
-
Data Presentation
Table 1: In Vitro Profile of Representative CXCR7 Modulators
| Compound | Binding Affinity (Ki, nM) | β-Arrestin Recruitment (EC50, nM) | Cellular Proliferation (IC50, µM) |
| Modulator A | 15 | 25 | 1.2 |
| Modulator B | 5 | 10 | 0.5 |
| Modulator C | 50 | 80 | 5.8 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 682 | 1500 |
| Tmax (h) | 0.25 | 0.1 |
| AUC (ng*h/mL) | 740 | 950 |
| Bioavailability (%) | 7.8 | - |
| Half-life (h) | 2.5 | 2.1 |
Visualizations
Caption: CXCR7 (ACKR3) Signaling Pathway.
Caption: In Vivo Efficacy Improvement Workflow.
References
Addressing poor permeability of CXCR7 modulator 1 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor membrane permeability with CXCR7 modulator 1 derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is CXCR7, and what are its key signaling mechanisms?
A1: CXCR7, also known as ACKR3, is an atypical chemokine receptor.[1][2] Unlike typical G protein-coupled receptors (GPCRs), it does not primarily signal through G proteins to induce calcium mobilization.[1][3] Instead, its main functions are mediated in three ways:
-
β-arrestin Recruitment: Upon ligand binding (like CXCL12 or CXCL11), CXCR7 predominantly signals by recruiting β-arrestin 2.[1] This can activate downstream pathways such as the MAPK/ERK and Akt pathways.
-
Heterodimerization with CXCR4: CXCR7 can form heterodimers with the conventional chemokine receptor CXCR4. This complex can alter CXCR4 signaling, for instance by enhancing CXCL12-induced ERK1/2 activation.
-
Ligand Scavenging: CXCR7 can act as a "scavenger" by binding and internalizing its ligand, CXCL12. This function helps create local chemokine gradients, thereby modulating the activity of CXCR4.
Q2: What are the most common reasons for the poor permeability of my small molecule CXCR7 modulator derivatives?
A2: Poor permeability is a frequent challenge in drug discovery and is typically governed by a compound's physicochemical properties and its interaction with biological barriers. Key factors include:
-
Suboptimal Physicochemical Properties: High molecular weight (>500 Da), low lipophilicity (LogP/D), a high number of hydrogen bond donors and acceptors, and a large polar surface area can all limit a molecule's ability to passively diffuse across the lipid bilayers of cell membranes.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the surface of intestinal cells and actively pump the compound back into the gut lumen, preventing its absorption.
Q3: What is the difference between the PAMPA and Caco-2 assays for permeability screening?
A3: Both are key in vitro assays, but they model different aspects of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion, while the Caco-2 assay can assess both passive and active transport mechanisms.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Biological Model | Artificial lipid membrane coated on a filter support. | Monolayer of differentiated human colon adenocarcinoma cells (Caco-2). |
| Transport Measured | Passive diffusion (transcellular) only. | Passive diffusion (transcellular and paracellular) and active transport (uptake and efflux). |
| Primary Use | High-throughput screening in early discovery to rank compounds by passive permeability. | Gold-standard in vitro model to predict human oral absorption and investigate efflux mechanisms. |
| Complexity & Cost | Low complexity, low cost, and rapid. | High complexity, higher cost, requires 18-22 days of cell culture. |
Q4: My compound shows high permeability in the PAMPA screen but low permeability in the Caco-2 assay. What does this suggest?
A4: This discrepancy is a strong indicator that your compound is a substrate for active efflux. The PAMPA model, which lacks transporters, shows the compound's intrinsic ability to passively cross a lipid membrane is high. However, the low permeability in the Caco-2 assay suggests that once the compound enters the cells, it is actively pumped out by efflux transporters like P-gp, resulting in low net transport across the monolayer.
Q5: What general strategies can I employ to improve the permeability of my lead compound?
A5: Improving permeability often involves a multi-pronged approach combining medicinal chemistry and formulation strategies.
-
Structural Modifications: This involves altering the molecule to optimize its physicochemical properties. Techniques include reducing molecular weight, optimizing lipophilicity, and decreasing the hydrogen bond count. A prodrug approach, where a labile promoiety is attached to mask polar functional groups, can also be effective.
-
Formulation Strategies: For compounds with persistent permeability issues, advanced formulations can be used. These include lipid-based systems like nanoemulsions or solid lipid nanoparticles (SLNs), or the use of permeation enhancers that transiently open the tight junctions between cells.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues related to poor permeability of this compound derivatives.
Problem 1: Low Apparent Permeability (Papp) in Bidirectional Caco-2 Assay
A low Papp value indicates poor transport across the Caco-2 cell monolayer. The troubleshooting process involves dissecting the potential causes.
Caption: Troubleshooting logic for low Caco-2 permeability.
-
Possible Cause 1: Poor Physicochemical Properties
-
How to Diagnose: The compound has an efflux ratio ≤ 2 and good mass balance/recovery (≥80%), but the Papp (A-B) is low. Analysis of its computed properties will likely reveal deviations from desirable ranges.
-
Solutions:
-
Structural Modification: Collaborate with medicinal chemists to optimize the structure based on the properties in the table below. For example, a study on CXCR7 modulators found that reducing lipophilicity (logD) and adding saturated rings improved metabolic stability and potency.
-
Prodrug Strategy: Mask polar groups like carboxylic acids or amines with lipophilic, cleavable moieties to enhance passive diffusion.
-
-
| Physicochemical Property | General Target Range for Good Permeability |
| Molecular Weight (MW) | < 500 Da |
| Lipophilicity (LogP/LogD at pH 7.4) | 1 - 4 |
| Polar Surface Area (PSA) | < 140 Ų |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Aqueous Solubility | > 10 µM |
-
Possible Cause 2: Active Efflux by Transporters
-
How to Diagnose: The compound exhibits a high efflux ratio (ER > 2), calculated from the bidirectional Caco-2 assay (Papp B-A / Papp A-B).
-
Solutions:
-
Confirm Transporter Involvement: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors. A significant decrease in the efflux ratio confirms that your compound is a substrate for that specific transporter.
-
Structural Modification: Alter the compound's structure to reduce its recognition by and affinity for the efflux transporter. This can be a challenging but effective strategy.
-
-
| Efflux Transporter | Common Inhibitor |
| P-glycoprotein (P-gp/MDR1) | Verapamil, Cyclosporin A |
| Breast Cancer Resistance Protein (BCRP) | Fumitremorgin C (FTC), Ko143 |
| Multidrug Resistance-associated Proteins (MRPs) | MK-571 |
-
Possible Cause 3: Low Compound Recovery or Instability
-
How to Diagnose: The mass balance at the end of the assay is low (<80%). This indicates the compound was lost during the experiment, leading to an inaccurate permeability measurement.
-
Solutions:
-
Use Low-Binding Plates: Lipophilic compounds can adsorb to standard plasticware. Using commercially available low-adsorption plates for sample collection can significantly improve recovery.
-
Check Compound Stability: Incubate the compound in the assay buffer for the full experiment duration and analyze its concentration over time by LC-MS/MS to check for degradation.
-
Assess Cell Retention: After the assay, lyse the Caco-2 cell monolayer and quantify the amount of compound retained within the cells. High retention can also lead to low apparent permeability.
-
-
Problem 2: High Variability in Permeability Results
-
Possible Cause: Poor Caco-2 Monolayer Integrity
-
How to Diagnose: Transepithelial Electrical Resistance (TEER) values are low or inconsistent across the plate. Additionally, the transport of a co-dosed paracellular marker (e.g., Lucifer Yellow) is high (>1%).
-
Solutions:
-
Optimize Cell Culture: Review and optimize cell seeding density, culture time (typically 18-22 days), and media exchange frequency to ensure the formation of robust, confluent monolayers with tight junctions.
-
Check for Cytotoxicity: Your compound may be toxic to the Caco-2 cells, disrupting the monolayer. Perform a cytotoxicity assay (e.g., MTT or LDH release) at the concentration used for the permeability experiment.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a high-throughput method for assessing passive permeability.
-
Materials:
-
96-well PAMPA filter plate (Donor plate, e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate (low-binding)
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (high permeability, e.g., testosterone; low permeability, e.g., methotrexate)
-
-
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a thin lipid layer.
-
Prepare Solutions: Dissolve test compounds and controls in PBS (typically with <1% DMSO) to the desired final concentration (e.g., 10-100 µM).
-
Fill Acceptor Plate: Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Fill Donor Plate: Add 200 µL of the compound solutions to the corresponding wells of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 5-18 hours with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using established equations that account for compound concentrations, volumes, membrane area, and incubation time.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for determining apparent permeability (Papp) and the efflux ratio.
-
Materials:
-
Caco-2 cells cultured on 96-well Transwell™ plates for 18-22 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Test compounds, controls (e.g., atenolol for low permeability, antipyrine for high permeability), and an efflux control (e.g., talinolol).
-
Lucifer Yellow solution (paracellular integrity marker).
-
-
Procedure:
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use wells that meet the established criterion (e.g., ≥200 Ω·cm²).
-
Prepare Monolayers: Wash the Caco-2 monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes at 37°C.
-
Prepare Dosing Solutions: Prepare the test compounds and controls in transport buffer at the final concentration. Include Lucifer Yellow in the donor solution.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical chamber (e.g., 100 µL).
-
Add fresh transport buffer to the basolateral chamber (e.g., 300 µL).
-
-
Basolateral to Apical (B→A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound by LC-MS/MS. Also, measure the fluorescence of the Lucifer Yellow to confirm monolayer integrity post-experiment.
-
-
Data Analysis:
-
Calculate Papp: The apparent permeability coefficient (in cm/s) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
-
Section 4: Visualized Pathways and Workflows
Caption: Simplified signaling pathways of the CXCR7 receptor.
Caption: Experimental workflow for assessing compound permeability.
References
Technical Support Center: Overcoming Resistance to CXCR7 Modulator 1 (CXCR7-M1)
Disclaimer: "CXCR7 Modulator 1 (CXCR7-M1)" is a hypothetical designation used for this guide. The principles and troubleshooting steps described are based on established knowledge of CXCR7 biology and general mechanisms of drug resistance in cancer therapy.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and understanding resistance to CXCR7 modulators in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CXCR7-M1?
A1: CXCR7-M1 is a selective antagonist of the CXCR7 receptor. Its primary mechanism involves binding to the receptor and preventing the recruitment of β-arrestin 2. This inhibits the downstream activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, which are often constitutively active in cancer cells.
Q2: My cancer cell line, which was initially sensitive to CXCR7-M1, is now showing reduced responsiveness. What are the potential causes?
A2: Reduced responsiveness, or acquired resistance, can arise from several factors:
-
Target Alteration: Mutations in the ACKR3 gene (encoding CXCR7) may alter the drug-binding site.
-
Bypass Pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of CXCR7 signaling. A common bypass mechanism is the upregulation of other chemokine receptors like CXCR4.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump CXCR7-M1 out of the cell, reducing its intracellular concentration.
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes involved in drug sensitivity.
Q3: How can I confirm that my cells have developed resistance to CXCR7-M1?
A3: The most direct method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo®) and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: Inconsistent IC50 values for CXCR7-M1 in cell viability assays.
-
Possible Cause 1: Experimental Variability.
-
Solution: Ensure consistent cell seeding density, drug dilution preparation, and incubation times. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only) in every experiment.
-
-
Possible Cause 2: Cell Line Instability.
-
Solution: Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification. Always use cells from a low passage number for your experiments.
-
-
Possible Cause 3: Reagent Instability.
-
Solution: Prepare fresh dilutions of CXCR7-M1 for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
-
Problem 2: No significant downstream signaling inhibition (e.g., p-ERK levels remain high) after CXCR7-M1 treatment in resistant cells.
-
Possible Cause 1: Upregulation of a Bypass Pathway.
-
Solution: Investigate the activation of parallel signaling pathways. A common culprit in chemokine receptor signaling is the CXCR4 pathway. Perform a Western blot to check the levels of total and phosphorylated CXCR4 and its downstream effectors.
-
-
Possible Cause 2: Mutation in the CXCR7 Receptor.
-
Solution: Sequence the ACKR3 gene in your resistant cell line to identify potential mutations in the drug-binding pocket.
-
Data Presentation: Comparing Sensitive vs. Resistant Cells
Table 1: IC50 Values of CXCR7-M1 in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | IC50 (nM) | Fold Resistance |
|---|---|---|
| Parental (Sensitive) | 50 ± 5 | 1 |
| Resistant Sub-line | 750 ± 45 | 15 |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells (qRT-PCR).
| Gene | Relative Expression (Fold Change in Resistant vs. Sensitive) | Putative Role in Resistance |
|---|---|---|
| ACKR3 (CXCR7) | 0.9 | No significant change |
| CXCR4 | 8.2 | Bypass Pathway Upregulation |
| ABCB1 (MDR1) | 12.5 | Drug Efflux Pump |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of CXCR7-M1 (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the drug concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with CXCR7-M1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-CXCR7, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: CXCR7 signaling pathway and the inhibitory action of CXCR7-M1.
Caption: Experimental workflow for investigating CXCR7-M1 resistance.
Caption: Troubleshooting logic for unresponsive downstream signaling.
Technical Support Center: Minimizing Toxicity of CXCR7 Modulator 1 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of a hypothetical CXCR7 modulator, "CXCR7 Modulator 1," during animal studies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for CXCR7 and how might "this compound" elicit toxicity?
CXCR7, also known as ACKR3, is an atypical chemokine receptor. Its primary endogenous ligands are CXCL12 and CXCL11.[1][2] CXCR7 is considered a scavenger receptor, meaning it can sequester and internalize its ligands, thereby modulating their local concentrations and influencing the signaling of other receptors like CXCR4.[1][2] However, CXCR7 can also initiate its own signaling cascades, primarily through the β-arrestin pathway, which can activate downstream pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT.[3]
Toxicity from "this compound" could arise from:
-
On-target toxicity: Exaggerated pharmacological effects due to potent modulation of CXCR7 signaling pathways in sensitive tissues.
-
Off-target toxicity: Interaction of the modulator with other receptors or cellular targets.
-
Metabolite-induced toxicity: Toxic effects caused by the breakdown products of the modulator.
-
Compound-specific properties: Poor physicochemical properties leading to issues like poor solubility and precipitation at the injection site.
2. How is the starting dose for an in vivo toxicity study of "this compound" determined?
The initial dose for in vivo studies is typically determined from in vitro efficacy and cytotoxicity data. A common approach is to start with a dose that is a fraction of the concentration showing 50% cytotoxicity (IC50) in relevant cell lines. If no cytotoxicity is observed, the starting dose can be based on a multiple of the pharmacologically active concentration (e.g., 10x the in vitro EC50). It is crucial to conduct a dose range-finding study in a small number of animals to identify the maximum tolerated dose (MTD).
3. What are the critical signs of toxicity to monitor in animal models administered with "this compound"?
Comprehensive monitoring is essential to detect early signs of toxicity. Key parameters include:
-
Clinical Observations: Changes in posture (hunching), fur appearance (piloerection), activity levels (lethargy or hyperactivity), and signs of pain or distress.
-
Body Weight: Daily monitoring of body weight is a sensitive indicator of general health. Significant weight loss can be an early sign of toxicity.
-
Food and Water Intake: Reduced consumption can indicate nausea or general malaise.
-
Injection Site Reactions: For parenteral administration, monitor for swelling, redness, or signs of necrosis.
-
Hematology and Clinical Chemistry: Blood samples should be collected to assess organ function (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).
4. What is the role of a recovery group in a toxicity study?
A recovery group consists of animals that receive the test compound for a specific duration, after which administration is stopped, and the animals are monitored for a further period. This helps determine if any observed toxic effects are reversible or irreversible.
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects at the predicted "safe" dose.
| Possible Cause | Troubleshooting Step |
| Formulation Error | Verify the concentration and homogeneity of the dosing solution. Prepare a fresh formulation and re-analyze its concentration before administration. |
| Route of Administration Issue | Unintended rapid absorption or local tissue damage can occur. Consider alternative administration routes or slowing the rate of infusion. For intravenous administration, check for any precipitation of the compound. |
| Species-Specific Sensitivity | The chosen animal model might be particularly sensitive to the compound. Review literature for known species differences in the metabolism of similar compounds. Consider conducting a pilot study in a different species. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend "this compound" may be causing toxicity. Run a control group with the vehicle alone to assess its effects. If the vehicle is toxic, explore alternative, less toxic formulations. |
Issue 2: Significant weight loss observed in the treatment group.
| Possible Cause | Troubleshooting Step |
| Reduced Food/Water Intake | The compound may be causing nausea or malaise. Monitor food and water consumption daily. Consider providing a more palatable diet or supportive care, such as hydration. |
| Gastrointestinal Toxicity | The modulator may be directly affecting the gastrointestinal tract. At necropsy, carefully examine the stomach and intestines for any signs of irritation or damage. |
| Systemic Toxicity | Weight loss can be a sign of systemic toxicity affecting major organs. Analyze blood chemistry and perform histopathology on key organs to identify the source of toxicity. |
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 3 | 0/3 | Normal | +5.2 |
| 10 | 3 | 0/3 | Normal | +4.8 |
| 30 | 3 | 0/3 | Mild lethargy on Day 1 | -2.1 |
| 100 | 3 | 1/3 | Hunched posture, piloerection | -8.5 |
| 300 | 3 | 3/3 | Severe lethargy, ataxia | -15.0 (by Day 2) |
Table 2: Hypothetical Clinical Chemistry Findings in a 14-Day Repeated Dose Study
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg (MTD) |
| ALT (U/L) | 35 ± 5 | 40 ± 7 | 85 ± 15 | 250 ± 50** |
| AST (U/L) | 50 ± 8 | 55 ± 10 | 120 ± 20 | 400 ± 75** |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 35 ± 8 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.0 ± 0.3 |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) of "this compound."
-
Methodology:
-
Animal Model: Use a small group of rodents (e.g., 3 per group).
-
Dose Selection: Select a range of doses based on in vitro data, typically spanning several orders of magnitude (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer the compound via the intended clinical route for a short duration (e.g., 5-7 days).
-
Monitoring: Record clinical signs twice daily. Measure body weight and food/water consumption daily.
-
Endpoint: At the end of the study, perform a gross necropsy on all animals. Collect major organs for potential histopathological analysis.
-
Protocol 2: 14-Day Repeated Dose Toxicity Study with Recovery Group
-
Objective: To evaluate the potential for subacute toxicity and the reversibility of any toxic effects.
-
Methodology:
-
Animal Model: Use the same species as in the dose-range finding study.
-
Group Design: Include a vehicle control group, at least three dose levels of "this compound" (e.g., low, mid, and high dose based on MTD), and a high-dose recovery group.
-
Administration: Administer the compound daily for 14 days.
-
Monitoring: Conduct detailed clinical observations. Monitor body weight and food consumption. Collect blood samples for hematology and clinical chemistry at baseline and termination.
-
Endpoint:
-
Main study groups: Euthanize at day 15.
-
Recovery group: Euthanize at day 29.
-
-
Analysis: Perform a full histopathological examination of organs from the control and high-dose groups. If lesions are found in the high-dose group, examine the lower dose groups to determine a No-Observed-Adverse-Effect-Level (NOAEL). The recovery group is assessed to determine if the findings have resolved.
-
Visualizations
Caption: CXCR7 signaling pathway upon ligand binding.
Caption: Workflow for preclinical toxicity assessment.
Caption: Logical troubleshooting flow for unexpected toxicity.
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of CXCR7 Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-X-C Motif Chemokine Receptor 7 (CXCR7) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for CXCR7 modulators?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[1][2] It is a critical parameter in drug discovery because it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3][4][5] For CXCR7 modulators, enhancing metabolic stability is crucial to ensure that the compound remains at its target site in sufficient concentrations and for an adequate duration to exert its therapeutic effect. Poor stability can lead to rapid elimination from the body, requiring more frequent dosing, or the formation of potentially toxic metabolites.
Q2: What are the primary enzyme systems responsible for the metabolism of small-molecule drugs like CXCR7 modulators?
A2: The primary enzyme systems are located predominantly in the liver. They are categorized into two main phases:
-
Phase I Enzymes: These enzymes, most notably the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups on the drug molecule through oxidation, reduction, or hydrolysis. CYPs are responsible for the metabolism of a vast majority of drugs.
-
Phase II Enzymes: These enzymes conjugate the modified drug with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Q3: Which in vitro assays are most common for assessing the metabolic stability of CXCR7 modulators?
A3: The most common in vitro assays use subcellular fractions or cells from the liver to predict in vivo metabolism.
-
Liver Microsomal Stability Assay: This is a high-throughput assay used early in drug discovery. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, especially CYPs. This assay is excellent for assessing a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), either freshly isolated or cryopreserved. Since hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, they provide a more comprehensive picture of hepatic metabolism and clearance.
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomes and the cytosol, thereby including both Phase I and Phase II enzymes. It offers a broader assessment of metabolic pathways than microsomes alone.
Q4: What is the signaling mechanism of CXCR7, and how might it influence experimental design?
A4: CXCR7, also known as Atypical Chemokine Receptor 3 (ACKR3), is an atypical G-protein coupled receptor (GPCR). Unlike typical GPCRs such as CXCR4, it does not primarily signal through G-proteins. Instead, upon binding its ligands (like CXCL12), CXCR7 preferentially recruits β-arrestin. This can lead to receptor internalization and activation of downstream pathways like the MAPK/ERK cascade. CXCR7 can also form heterodimers with CXCR4, modulating its signaling. This unique signaling profile is important when designing functional assays, as readouts should focus on β-arrestin recruitment or downstream effectors of that pathway, rather than traditional G-protein mediated events like calcium mobilization.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from CXCR7 Modulator Studies
Welcome to the technical support center for researchers working with CXCR7 (ACKR3) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental data. Given the atypical nature of CXCR7 signaling, it is not uncommon to encounter results that deviate from those seen with conventional GPCRs.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a calcium flux or cAMP response after treating cells with a CXCR7 agonist?
A1: This is a common and expected observation. CXCR7 is an atypical chemokine receptor and, unlike many other GPCRs such as CXCR4, it does not typically couple to Gαi or Gαq proteins to induce calcium mobilization or inhibit cAMP production.[1][2][3] The primary signaling pathway for CXCR7 is through β-arrestin recruitment.[3][4] Therefore, assays that measure G-protein-mediated second messenger responses will likely be negative.
Q2: My CXCR7 modulator shows opposite effects in different cell lines. Is this normal?
A2: Yes, context-dependent and even contradictory results are frequently reported in CXCR7 studies. Several factors can contribute to this:
-
CXCR4 Co-expression: The presence and relative expression levels of CXCR4 can dramatically alter the cellular response to a CXCR7 modulator. CXCR7 can form heterodimers with CXCR4, which can enhance or inhibit CXCR4 signaling.
-
Cellular Background: The specific signaling pathways and protein expression profiles of your cell line will influence the downstream effects of CXCR7 activation.
-
Ligand Bias: Different CXCR7 ligands can stabilize unique receptor conformations, leading to the recruitment of different downstream effectors and resulting in biased signaling.
Q3: I see a decrease in CXCL12-mediated chemotaxis when I overexpress CXCR7, but another lab reported an increase. What could be the reason for this discrepancy?
A3: This discrepancy highlights the dual and sometimes opposing roles of CXCR7.
-
Scavenger Activity: At high expression levels, CXCR7 can act as a scavenger for CXCL12, reducing its local concentration and thus diminishing the chemotactic gradient available for CXCR4-expressing cells.
-
Enhanced Signaling through Heterodimerization: In other contexts, the formation of CXCR4-CXCR7 heterodimers can potentiate CXCL12-induced migration. The outcome depends on the specific cellular system and the relative levels of each receptor.
Q4: Some literature refers to CXCR7 as a "decoy receptor." Is this accurate?
A4: While the term "decoy receptor" was used in earlier literature to describe its scavenging function and lack of G-protein signaling, it is now considered an oversimplification. CXCR7 is an active signaling receptor that recruits β-arrestin and can modulate various downstream pathways, including the MAPK/ERK and AKT pathways.
Troubleshooting Guides
Issue 1: No detectable signal in a β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm CXCR7 expression in your cell line at the protein level (e.g., via Western blot, flow cytometry, or immunofluorescence). |
| Ineffective Modulator | Verify the activity of your modulator using a validated positive control cell line or a different batch of the compound. |
| Assay Sensitivity | Ensure your β-arrestin recruitment assay (e.g., BRET, FRET, PathHunter) is sensitive enough to detect the interaction. Optimize assay conditions such as cell number, incubation time, and substrate concentration. |
| Modulator Degradation | Check the stability of your CXCR7 modulator under your experimental conditions. |
Issue 2: Unexpected agonist activity from a reported CXCR7 antagonist.
| Possible Cause | Troubleshooting Step |
| Mischaracterization in Literature | Some early CXCR7 modulators were misclassified. For instance, some compounds initially reported as antagonists were later shown to be agonists. |
| Partial Agonism | The compound may be a partial agonist, exhibiting agonistic activity at high concentrations or in certain cell types. |
| Off-Target Effects | The observed effect may be due to the modulator acting on another target. Perform a selectivity screen against related receptors, such as CXCR4. |
| Biased Agonism | The compound might be a biased agonist, acting as an antagonist for one pathway (e.g., a hypothetical G-protein pathway) but an agonist for another (e.g., β-arrestin recruitment). |
Issue 3: Inconsistent results in cell migration assays.
| Possible Cause | Troubleshooting Step |
| CXCR4/CXCR7 Expression Ratio | Quantify the relative expression levels of CXCR4 and CXCR7 in your cells. This ratio is critical in determining the migratory response to CXCL12. |
| CXCL12 Concentration | The concentration of CXCL12 used can influence whether CXCR7's scavenger or signaling function predominates. Perform a full dose-response curve. |
| Endogenous Ligand Production | Cells may be secreting their own CXCL12, affecting the experimental outcome. Consider using a CXCL12-neutralizing antibody as a control. |
| β-arrestin Dependence | To confirm the involvement of the CXCR7-β-arrestin pathway, use siRNA to knock down β-arrestin and observe the effect on migration. |
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Overview
The following diagrams illustrate the key signaling pathways of CXCR7, both as a monomer and as a heterodimer with CXCR4.
Caption: CXCR7 monomer signaling pathway.
Caption: CXCR4-CXCR7 heterodimer signaling.
General Experimental Workflow for Characterizing a Novel CXCR7 Modulator
Caption: Workflow for CXCR7 modulator characterization.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
This protocol provides a general outline for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment to CXCR7.
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells or another suitable cell line with two plasmids:
-
A plasmid encoding CXCR7 fused to a Renilla luciferase (Rluc).
-
A plasmid encoding β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells once with a suitable assay buffer (e.g., HBSS).
-
Add the CXCR7 modulator at various concentrations to the wells. Include a vehicle control and a positive control if available.
-
Incubate for 15-30 minutes at 37°C.
-
Add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader:
-
Emission wavelength for Rluc (e.g., ~485 nm).
-
Emission wavelength for YFP (e.g., ~530 nm).
-
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at YFP wavelength) / (Emission at Rluc wavelength).
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio as a function of the modulator concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Chemotaxis Assay (Transwell-based)
This protocol describes a standard transwell migration assay to assess the effect of a CXCR7 modulator on cell migration towards a CXCL12 gradient.
-
Cell Preparation:
-
Culture cells of interest (e.g., a cancer cell line expressing CXCR7 and CXCR4) to sub-confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to the assay.
-
Resuspend the cells in serum-free media. If testing an antagonist, pre-incubate the cells with the CXCR7 modulator for 30 minutes.
-
-
Assay Setup:
-
Place transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add media containing CXCL12 at a concentration known to induce migration. Include a negative control with no CXCL12. If testing an agonist, the modulator can be added to the lower chamber as the chemoattractant.
-
In the upper chamber (the transwell insert), add the prepared cell suspension.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the migratory capacity of the cells (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Interpretation:
-
Compare the number of migrated cells in the treated conditions to the control conditions. A CXCR7 antagonist is expected to reduce migration towards CXCL12, while an agonist might have varied effects depending on the cellular context.
-
Quantitative Data Summary
The following tables summarize typical binding affinities and functional potencies for CXCR7 ligands. Note that these values can vary significantly depending on the assay and cell type used.
Table 1: Binding Affinities of Selected Ligands for CXCR7 and CXCR4
| Ligand | Receptor | Binding Affinity (IC50/Kd, nM) | Reference |
| CXCL12 | CXCR7 | 0.4 - 2 | |
| CXCL12 | CXCR4 | 3 - 10 | |
| CXCL11 | CXCR7 | 10 - 50 | |
| VUF11207 (Agonist) | CXCR7 | 5 - 20 | |
| CCX771 (Modulator) | CXCR7 | 1 - 10 | |
| ACT-1004-1239 (Antagonist) | CXCR7 | 2 - 15 |
Table 2: Functional Potencies of CXCR7 Modulators in β-Arrestin Recruitment Assays
| Modulator | Assay Type | Potency (EC50, nM) | Reference |
| CXCL12 | BRET/Tango | 1 - 20 | |
| CXCL11 | BRET | 5 - 50 | |
| TC14012 (Agonist) | β-arrestin recruitment | ~350 | |
| Compound 18 (Agonist) | β-arrestin recruitment | ~11 |
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Activity of CXCR7 Modulator 1: A Comparative Guide
This guide provides a comprehensive comparison of CXCR7 Modulator 1 with other known CXCR7 modulators. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of novel compounds targeting the atypical chemokine receptor, CXCR7 (also known as ACKR3). This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.
Comparative Analysis of CXCR7 Modulators
The antagonistic activity of this compound is compared against a selection of alternative compounds with reported activity at the CXCR7 receptor. The following table summarizes their performance based on available quantitative data. It is important to note that direct comparison of potency can be influenced by the assay format (e.g., binding vs. functional).
| Compound | Target(s) | Assay Type | Potency (Ki/IC50/EC50) | Notes |
| This compound | CXCR7 | Competitive Binding | Ki = 9 nM[1] | Also known as compound 25. Potent and orally bioavailable peptoid hybrid modulator.[1] |
| CXCR7 Antagonist-1 | CXCR7 | Ligand Binding Inhibition | Data not available | Described as an inhibitor of CXCL12 and CXCL11 binding to CXCR7.[2][3] |
| ACT-1004-1239 | CXCR7 | β-Arrestin Recruitment | IC50 = 3.2 nM[4] | A potent, selective, and orally active CXCR7 antagonist. |
| CCX771 | CXCR7 | Ligand Binding | IC50 = 4.1 nM | Also shows agonistic properties by recruiting β-arrestin. |
| Trans-endothelial Migration | IC50 = 28 nM | |||
| AMD3100 (Plerixafor) | CXCR4/CXCR7 | β-Arrestin Recruitment (CXCR7) | EC50 = 140 µM | Primarily a CXCR4 antagonist, but acts as a low-potency allosteric agonist at CXCR7. |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from functional assays (e.g., β-arrestin recruitment, ERK phosphorylation) are critical for determining the true antagonistic potential of a compound. While a Ki value indicates binding affinity, it does not directly measure the functional consequence of that binding. Publicly available functional data for "this compound" and "CXCR7 Antagonist-1" were not identified.
Experimental Protocols for Validation
To validate the antagonistic activity of a CXCR7 modulator, a series of in vitro assays are typically employed. These assays assess the compound's ability to interfere with ligand binding and to inhibit the subsequent downstream signaling events.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR7 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for CXCR7.
Materials:
-
Cells expressing human CXCR7 (e.g., HEK293-CXCR7 stable cell line)
-
Radiolabeled CXCR7 ligand (e.g., [¹²⁵I]-CXCL12)
-
Unlabeled CXCL12 (for determining non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a suspension of HEK293-CXCR7 cells in binding buffer.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL12.
-
Add increasing concentrations of the test compound (this compound) to the wells.
-
For determining non-specific binding, add a high concentration of unlabeled CXCL12 to a set of control wells.
-
Initiate the binding reaction by adding the cell suspension to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
CXCR7 signals primarily through the β-arrestin pathway. This assay measures the ability of a compound to inhibit ligand-induced recruitment of β-arrestin to the receptor.
Objective: To determine the functional antagonistic potency (IC50) of the test compound.
Materials:
-
Cell line co-expressing CXCR7 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin U2OS cells)
-
CXCR7 ligand (e.g., CXCL12)
-
Test compound (this compound)
-
Assay buffer
-
Luminescence plate reader
Procedure:
-
Seed the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Pre-treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of CXCL12 (typically the EC80 concentration to ensure a robust signal).
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay
Activation of the β-arrestin pathway by CXCR7 leads to the phosphorylation of downstream kinases, including ERK1/2. This assay measures the inhibition of this signaling event.
Objective: To confirm the antagonistic activity of the test compound on a downstream signaling pathway.
Materials:
-
CXCR7-expressing cells
-
CXCR7 ligand (e.g., CXCL12)
-
Test compound (this compound)
-
Cell lysis buffer
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blot reagents and equipment or a cell-based ELISA kit for pERK
Procedure (Western Blot):
-
Plate cells and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Visualize the bands and quantify the band intensities.
-
Calculate the ratio of phosphorylated ERK to total ERK and determine the inhibitory effect of the compound.
Visualizations
CXCR7 Signaling Pathway
The following diagram illustrates the atypical signaling pathway of the CXCR7 receptor upon binding its ligand, CXCL12, leading to the recruitment of β-arrestin and subsequent activation of the MAPK/ERK pathway.
Caption: CXCR7 signaling cascade initiated by CXCL12 binding.
Experimental Workflow for Antagonist Validation
This workflow outlines the sequential experimental steps to validate the antagonistic properties of a CXCR7 modulator.
Caption: Step-by-step workflow for validating CXCR7 antagonists.
Logical Relationship of Antagonistic Activity
This diagram illustrates the logical relationship of how a CXCR7 antagonist is expected to function by blocking the natural ligand from binding and subsequently inhibiting downstream signaling.
Caption: Mechanism of action for a CXCR7 antagonist.
References
A Comparative Guide to CXCR7 Modulator 1 and Other Known CXCR7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CXCR7 Modulator 1 against other prominent CXCR7 inhibitors. The data presented is compiled from various scientific publications, offering a comprehensive overview of their performance based on available experimental data.
Introduction to CXCR7
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and autoimmune diseases.[1] Unlike typical chemokine receptors, CXCR7 does not couple to G proteins to induce classical signaling pathways. Instead, it primarily signals through β-arrestin and functions as a scavenger receptor for its ligands, CXCL11 and CXCL12, thereby modulating their local concentrations and regulating the activity of other chemokine receptors like CXCR4.[1][2] This unique mechanism of action makes CXCR7 an attractive therapeutic target.
Comparative Analysis of CXCR7 Modulators
This section provides a comparative analysis of this compound and other well-characterized CXCR7 inhibitors: ACT-1004-1239, CCX771, and the agonist VUF11207.
Disclaimer: The following data has been compiled from different research publications. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Quantitative Data Summary
| Compound Name | Type | Target | Binding Affinity (nM) | Functional Activity (nM) | Oral Bioavailability | Key Features | Reference |
| This compound (Compound 25) | Modulator | CXCR7 | Ki: 9 | EC50: 15 (β-arrestin recruitment) | 18% (in rats) | Potent, orally bioavailable peptoid hybrid. | [3] |
| ACT-1004-1239 | Antagonist | CXCR7 | IC50: 3.2 | - | 53% (in humans) | Potent, selective, and orally active. Has been evaluated in clinical trials. | [4] |
| CCX771 | Initially reported as Antagonist, later as Agonist | CXCR7 | IC50: 4.1 | Recruits β-arrestin | Not reported | Selective small molecule that inhibits tumor growth and angiogenesis in vivo. | |
| VUF11207 | Agonist | CXCR7 | pKi: 8.1 (equivalent to ~7.9 nM) | EC50: 1.6 (β-arrestin recruitment) | Not reported | Potent agonist that induces β-arrestin recruitment and receptor internalization. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
Specificity Showdown: Unmasking the Selectivity of CXCR7 Modulator CCX771 Against CXCR4
For researchers navigating the complex landscape of chemokine receptor modulation, the specificity of a chemical probe is paramount. This guide provides a detailed comparative analysis of the selective CXCR7 modulator, CCX771, against the well-established CXCR4 antagonist, AMD3100 (Plerixafor). By examining key experimental data, we aim to offer a clear perspective on the selectivity profile of this CXCR7-targeted compound.
The chemokine receptors CXCR4 and CXCR7, both sharing the ligand CXCL12, play crucial yet distinct roles in a multitude of physiological and pathological processes, including cancer progression, immune responses, and development. While CXCR4 is a classical G protein-coupled receptor (GPCR) that signals through G proteins, CXCR7, also known as ACKR3, is an atypical chemokine receptor that primarily signals through β-arrestin pathways and also acts as a scavenger receptor for CXCL12.[1] Given their overlapping ligand and frequent co-expression, the development of selective modulators for each receptor is critical for dissecting their individual functions and for therapeutic applications.
This guide focuses on CCX771, a potent small-molecule modulator of CXCR7, and evaluates its specificity in relation to CXCR4. For a robust comparison, we contrast its performance with AMD3100, a clinically approved antagonist highly selective for CXCR4.
Quantitative Analysis: A Head-to-Head Comparison
To quantitatively assess the specificity of CCX771, we have summarized its binding affinity and functional activity at both CXCR7 and CXCR4, alongside the corresponding data for the CXCR4 antagonist AMD3100. The data, compiled from various studies, is presented in the table below.
| Compound | Target Receptor | Assay Type | Measured Value (IC50/EC50) | Reference |
| CCX771 | CXCR7 | Radioligand Binding (CXCL12 displacement) | 4.1 nM | [2] |
| CXCR4 | Radioligand Binding (CXCL12 displacement) | No significant activity | [2] | |
| CXCR7 | β-arrestin Recruitment | Potent Agonist | [3] | |
| AMD3100 (Plerixafor) | CXCR4 | Radioligand Binding (CXCL12 displacement) | ~27-651 nM * | [4] |
| CXCR7 | β-arrestin Recruitment | 140 µM (Allosteric Agonist) |
Note: The reported IC50 for AMD3100 at CXCR4 varies depending on the specific assay conditions and cell type used.
The data clearly illustrates the high potency and selectivity of CCX771 for CXCR7. With an IC50 of 4.1 nM for CXCR7, and no significant competing activity at CXCR4, CCX771 demonstrates a remarkable specificity profile. In contrast, AMD3100 is highly potent at CXCR4, with its affinity for CXCR7 being in the high micromolar range, signifying a substantial selectivity for its primary target.
Experimental Methodologies
The determination of modulator specificity relies on robust and well-defined experimental protocols. Below are outlines of the key assays used to generate the data presented above.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).
Objective: To determine the IC50 of CCX771 and AMD3100 at CXCR7 and CXCR4.
Protocol Outline:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing either human CXCR4 or CXCR7 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CXCL12), and varying concentrations of the unlabeled test compound (CCX771 or AMD3100).
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a ligand to induce the recruitment of β-arrestin to the receptor, a key step in the signaling of many GPCRs, including CXCR7.
Objective: To assess the functional activity (agonism or antagonism) of CCX771 and AMD3100 at CXCR7 and CXCR4.
Protocol Outline:
-
Cell Line: A stable cell line co-expressing the receptor of interest (CXCR7 or CXCR4) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment is used.
-
Assay Principle: Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two protein fragments into close proximity. This results in the reconstitution of a functional enzyme, which can then act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Assay Procedure:
-
Cells are plated in a 96-well plate.
-
Test compounds (CCX771 or AMD3100) are added at various concentrations.
-
For antagonist testing, a fixed concentration of an agonist (e.g., CXCL12) is added after pre-incubation with the test compound.
-
The plate is incubated to allow for β-arrestin recruitment.
-
A substrate for the reconstituted enzyme is added.
-
The signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal intensity is plotted against the log concentration of the test compound to generate a dose-response curve. The EC50 (for agonists) or IC50 (for antagonists) is then calculated.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental approach to specificity analysis, the following diagrams are provided.
Caption: CXCR4 Signaling Pathway.
Caption: CXCR7 Signaling Pathway.
Caption: Specificity Analysis Workflow.
Conclusion
The available experimental data strongly supports the classification of CCX771 as a highly potent and selective modulator of CXCR7. Its nanomolar affinity for CXCR7, coupled with a lack of significant activity at CXCR4, distinguishes it from broader-spectrum chemokine receptor ligands and establishes it as a valuable tool for investigating CXCR7-specific functions. In contrast, the well-characterized CXCR4 antagonist AMD3100 maintains its profile of high selectivity for CXCR4. For researchers aiming to dissect the individual contributions of CXCR4 and CXCR7 signaling, the use of highly selective modulators like CCX771 and AMD3100 is indispensable. This guide provides the foundational data and experimental context to aid in the informed selection and application of these critical research tools.
References
- 1. From Insight to Modulation of CXCR4 and ACKR3 (CXCR7) Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CXCR4 Antagonist AMD3100 Has Dual Effects on Survival and Proliferation of Myeloma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of CXCR7 Modulator 1: A Comparative Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to interpreting experimental results and predicting in vivo effects. This guide provides a comprehensive cross-reactivity and performance comparison of CXCR7 Modulator 1 against other known CXCR7 modulators, with a focus on its selectivity profile, particularly against the closely related CXCR4 receptor.
CXCR7, also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases.[1] Unlike typical GPCRs, CXCR7 primarily signals through the β-arrestin pathway.[2] It shares the endogenous ligand CXCL12 (also known as SDF-1) with CXCR4, making the assessment of modulator selectivity between these two receptors a critical aspect of drug development.[2][3]
This compound is a potent, orally bioavailable peptoid hybrid modulator of CXCR7 with a reported high affinity (Ki of 9 nM).[4] This guide will delve into its comparative performance, presenting available data in a structured format, outlining experimental methodologies, and visualizing key pathways and workflows.
Comparative Binding Affinities of CXCR7 Modulators
The selectivity of a modulator is initially determined by its binding affinity for the intended target versus off-targets. The following table summarizes the binding affinities of this compound and other commonly used CXCR7 modulators for both CXCR7 and CXCR4.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | CXCR7 | 9 | - | |
| CXCR4 | - | - | ||
| ACT-1004-1239 | CXCR7 | - | 3.2 | |
| CXCR4 | - | >10,000 | ||
| Plerixafor (AMD3100) | CXCR7 | - | - | |
| CXCR4 | - | 44 | ||
| TC14012 | CXCR7 | - | - | |
| CXCR4 | - | 19.3 | ||
| VUF11207 | CXCR7 | 7.9 (pKi=8.1) | - | |
| CXCR4 | - | - | ||
| CCX662 | CXCR7 | - | 9 | |
| CXCR4 | - | - |
Functional Selectivity: β-Arrestin Recruitment
Given that CXCR7 primarily signals through β-arrestin, assessing a modulator's ability to induce this pathway is a key measure of its functional activity and selectivity. In contrast, CXCR4 activation leads to G-protein-mediated signaling and calcium mobilization.
| Compound | Functional Effect on CXCR7 | EC50 (nM) | Functional Effect on CXCR4 | EC50 (nM) | Reference(s) |
| This compound | Modulator | - | - | - | |
| Plerixafor (AMD3100) | Allosteric Agonist (β-arrestin) | - | Antagonist | 1-10 | |
| TC14012 | Agonist (β-arrestin) | 350 | Antagonist | - | |
| VUF11207 | Agonist (β-arrestin recruitment and internalization) | 1.6 (pEC50=8.8) | - | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize CXCR7 modulators.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing data on binding affinity (Ki or IC50).
Objective: To determine the binding affinity of this compound for CXCR7 and a panel of off-target receptors (e.g., CXCR4).
Materials:
-
Membrane preparations from cells overexpressing the target receptor (e.g., HEK293-CXCR7, HEK293-CXCR4).
-
Radioligand (e.g., [¹²⁵I]-CXCL12).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled CXCL12).
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This functional assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a hallmark of CXCR7 signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used format.
Objective: To assess the functional activity (agonism or antagonism) of this compound at CXCR7.
Materials:
-
Host cells (e.g., HEK293) co-transfected with constructs for:
-
CXCR7 fused to a BRET donor (e.g., Renilla Luciferase, RLuc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., CXCL12).
-
Assay buffer/medium.
-
Luciferase substrate (e.g., coelenterazine h).
-
Plate reader capable of detecting both luminescence and fluorescence.
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer.
-
Add the test compound at various concentrations to the wells. For antagonist testing, pre-incubate with the compound before adding the agonist.
-
Add the luciferase substrate.
-
Incubate for a specified period (e.g., 5-15 minutes).
-
Measure the luminescence signals at the emission wavelengths of the donor (RLuc) and acceptor (YFP).
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways for CXCR7 and CXCR4.
Caption: Workflow for assessing modulator cross-reactivity.
References
A Comparative Guide to CXCR7 Modulators: Benchmarking CXCR7 Modulator 1 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel peptoid hybrid, CXCR7 Modulator 1, against first-generation CXCR7 modulators. The data presented herein offers an objective analysis of their respective performance characteristics, supported by detailed experimental protocols to aid in reproducible research and development efforts.
Introduction to CXCR7 Modulation
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases. Unlike typical chemokine receptors, CXCR7 does not signal through G protein-dependent pathways. Instead, upon binding its endogenous ligands, CXCL11 and CXCL12, CXCR7 exclusively recruits β-arrestin.[1][2] This recruitment triggers downstream signaling cascades, primarily activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways.[3][4] The unique signaling profile of CXCR7 has made it an attractive therapeutic target.
Early efforts in targeting CXCR7 led to the development of first-generation modulators, which include both agonists and compounds initially classified as antagonists. This guide focuses on a comparative analysis of this compound against two representative first-generation compounds: the small molecule CCX771 and the agonist VUF11207 .
Performance Comparison of CXCR7 Modulators
The following tables summarize the key performance indicators of this compound and the selected first-generation modulators.
| Compound | Type | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity | Reference |
| This compound (Compound 25) | Peptoid Hybrid Modulator | 9 nM | 15 nM (β-arrestin recruitment) | High selectivity for CXCR7 over CXCR4 is implied by the lack of binding of structurally related compounds to CXCR4. | [4] |
| CCX771 | Small Molecule (initially antagonist, also shows agonist activity) | 4.1 nM (IC50 for binding) | 49 nM (IC50 for inhibition of CXCL12-induced migration); also recruits β-arrestin | Selective for CXCR7 over CXCR4. | |
| VUF11207 | Small Molecule Agonist | ~7.9 nM (pKi = 8.1) | ~1.6 nM (pEC50 = 8.8 for β-arrestin recruitment) | High affinity for CXCR7. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CXCR7 receptor.
1. Materials:
-
Cell membranes prepared from a cell line overexpressing human CXCR7 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-CXCL12.
-
Test compound (e.g., this compound, CCX771, VUF11207).
-
Binding buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled CXCL12 (for non-specific binding) or the test compound dilution.
-
Add 50 µL of [125I]-CXCL12 (final concentration typically 0.1-0.5 nM) to each well.
-
Add 100 µL of the CXCR7-expressing cell membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (BRET-based)
This protocol is designed to measure the functional activity (EC50) of a test compound in promoting the recruitment of β-arrestin to CXCR7.
1. Materials:
-
HEK293 cells co-transfected with constructs for CXCR7 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., this compound, CCX771, VUF11207).
-
Assay buffer (e.g., HBSS).
-
Coelenterazine h (or other suitable Rluc substrate).
-
96-well white, clear-bottom microplates.
-
A plate reader capable of measuring BRET signals.
2. Procedure:
-
Seed the transfected HEK293 cells into a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the respective wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the light emission at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
3. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) by non-linear regression analysis.
Conclusion
This compound demonstrates high potency in both binding to and activating the CXCR7 receptor, with a Ki of 9 nM and an EC50 for β-arrestin recruitment of 15 nM. This performance is comparable to or exceeds that of the first-generation modulators CCX771 and VUF11207. Notably, the peptoid hybrid nature of this compound is suggested to confer high selectivity for CXCR7 over the closely related CXCR4 receptor, a desirable characteristic for targeted therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate and develop novel CXCR7-targeted therapeutics.
References
A Comparative Analysis of CXCR7 Modulator 1 and Small Molecule Antagonists for Drug Discovery and Development
For Immediate Release
This guide provides a detailed comparative analysis of CXCR7 Modulator 1, a novel peptide-peptoid hybrid, and a selection of small molecule antagonists targeting the atypical chemokine receptor CXCR7 (also known as ACKR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CXCR7 modulation.
CXCR7 is a key regulator of the chemokine CXCL12 (SDF-1) and CXCL11 (I-TAC), playing a critical role in various physiological and pathological processes, including cancer progression, inflammation, and autoimmune diseases.[1][2] Unlike typical G protein-coupled receptors, CXCR7 primarily signals through the β-arrestin pathway, leading to the activation of downstream kinases such as AKT, ERK1/2 (MAPK), and JAK/STAT.[3][4][5] This unique signaling profile makes it an attractive target for therapeutic intervention.
This guide presents a head-to-head comparison of this compound against representative small molecule antagonists, focusing on their biochemical potency, functional activity, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of CXCR7 Modulators
The following tables summarize the in vitro potency of this compound and several small molecule antagonists based on available experimental data.
Table 1: Binding Affinity of CXCR7 Modulators
| Compound | Type | Binding Assay | Ligand | Cell Line/Membrane Source | Ki (nM) | IC50 (nM) |
| This compound (Compound 25) | Peptide-Peptoid Hybrid | Radioligand Displacement | ¹²⁵I-CXCL12 | CHO-K1 cells overexpressing human CXCR7 | 9 | - |
| ACT-1004-1239 | Small Molecule Antagonist | Not Specified | Not Specified | Not Specified | - | 3.2 |
| CCX771 | Small Molecule Antagonist | Not Specified | Not Specified | Not Specified | - | 4.1 |
| CCX662 | Small Molecule Antagonist | Radioligand Displacement | ¹²⁵I-CXCL12 | Not Specified | - | 9 |
| Compound 18 (1,4-diazepine derivative) | Small Molecule Modulator | Not Specified | Not Specified | Not Specified | 13 | - |
Table 2: Functional Activity of CXCR7 Modulators
| Compound | Type | Functional Assay | Readout | EC50 (nM) |
| This compound (Compound 25) | Peptide-Peptoid Hybrid | β-arrestin Recruitment | Not Specified | 15 |
| Tertiary β-amino amide derivative | Small Molecule Agonist | β-arrestin Recruitment | Not Specified | 11 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to CXCR7.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR7 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: ¹²⁵I-labeled CXCL12.
-
Test Compound: CXCR7 modulator or antagonist of interest.
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled CXCR7 ligand (e.g., unlabeled CXCL12).
-
Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a scintillation counter.
2. Procedure:
-
Preparation:
-
Thaw the CXCR7-expressing cell membrane preparation on ice and resuspend in assay buffer to a predetermined optimal protein concentration.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the ¹²⁵I-CXCL12 in assay buffer to a final concentration typically at or below its Kd.
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, ¹²⁵I-CXCL12, and cell membranes.
-
Non-specific Binding: Non-specific binding control, ¹²⁵I-CXCL12, and cell membranes.
-
Competitive Binding: Test compound dilution, ¹²⁵I-CXCL12, and cell membranes.
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total and competitive binding values to obtain specific binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay
This protocol outlines a general method for assessing the functional activity of CXCR7 modulators by measuring β-arrestin recruitment.
1. Materials:
-
Cell Line: A cell line (e.g., HEK293) stably co-expressing human CXCR7 and a β-arrestin recruitment reporter system. Common systems include Bioluminescence Resonance Energy Transfer (BRET), where CXCR7 and β-arrestin are fused to a donor and acceptor fluorophore, or enzyme fragment complementation assays.
-
Test Compound: CXCR7 modulator of interest.
-
Agonist: A known CXCR7 agonist (e.g., CXCL12) for antagonist testing.
-
Cell Culture Medium: Appropriate for the cell line.
-
Assay Plate: White, opaque 96- or 384-well plates suitable for luminescence or fluorescence detection.
-
Detection Reagent: Substrate for the reporter enzyme/fluorophore (e.g., coelenterazine for RLuc-based BRET).
-
Plate Reader: Capable of detecting the specific signal (e.g., luminescence, fluorescence).
2. Procedure:
-
Cell Plating:
-
Seed the cells into the assay plate at an optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a defined period before adding a fixed concentration (e.g., EC80) of a known CXCR7 agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a period optimized for the specific reporter system to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to control wells (vehicle and maximum agonist response).
-
For agonist mode, determine the EC50 value from the dose-response curve.
-
For antagonist mode, determine the IC50 value from the inhibition curve.
-
Cell Migration (Transwell) Assay
This protocol provides a framework for evaluating the effect of CXCR7 modulators on cell migration.
1. Materials:
-
Cell Line: A cell line that expresses CXCR7 and is known to migrate in response to CXCR7 ligands (e.g., certain cancer cell lines).
-
Chemoattractant: CXCL12 or another CXCR7 ligand.
-
Test Compound: CXCR7 antagonist.
-
Transwell Inserts: With a pore size appropriate for the cell type (e.g., 8 µm).
-
24-well Plate: To house the Transwell inserts.
-
Cell Culture Medium: Serum-free or low-serum medium for the assay.
-
Fixation and Staining Reagents: Methanol and crystal violet or a fluorescent dye.
-
Microscope: For visualizing and counting migrated cells.
2. Procedure:
-
Preparation:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Resuspend the cells in serum-free medium. If testing an antagonist, pre-incubate the cells with the test compound.
-
Add the chemoattractant to the lower chamber of the 24-well plate. For negative control wells, add medium without the chemoattractant.
-
-
Cell Seeding:
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration that allows for significant cell migration (typically 4-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence of the antagonist to the control wells (with and without chemoattractant) to determine the inhibitory effect.
-
This comparative guide provides a foundational resource for the evaluation of CXCR7 modulators. The presented data and protocols are intended to facilitate further research and development in this promising therapeutic area.
References
- 1. Effects of SDF-1/CXCR7 on the Migration, Invasion and Epithelial-Mesenchymal Transition of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to CXCR7 Modulators: Validating Efficacy in β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CXCR7 Modulator 1 and other alternatives, focusing on their efficacy in mediating β-arrestin recruitment to the atypical chemokine receptor CXCR7 (also known as ACKR3). The data presented is compiled from various scientific publications to facilitate an objective evaluation of these compounds.
Introduction to CXCR7 and β-Arrestin Signaling
CXC Chemokine Receptor 7 (CXCR7) is an atypical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular development.[1][2][3] Unlike canonical GPCRs, CXCR7 does not primarily signal through G protein-mediated pathways.[2][4] Instead, it exhibits a strong bias towards β-arrestin-mediated signaling. Upon ligand binding, CXCR7 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This scaffolding protein then initiates downstream signaling cascades, such as the activation of the ERK/MAPK and Akt pathways, and mediates receptor internalization. The recruitment of β-arrestin is therefore a critical step in CXCR7 function and a key readout for modulator activity.
Comparative Analysis of CXCR7 Modulators
This section provides quantitative data on the binding affinity and functional potency of this compound and a selection of alternative compounds in inducing β-arrestin recruitment.
Data Summary Table
| Modulator | Type | Binding Affinity (Kᵢ, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Reference |
| This compound (Compound 25) | Macrocyclic Peptide-Peptoid Hybrid | 9 | Not Reported | |
| Tertiary β-amino amide | Small Molecule Agonist | 13 | 11 | |
| CXCL12 (SDF-1α) | Endogenous Ligand | - | 14 - 30 | |
| VUF11207 | Small Molecule Agonist | - | Low nM | |
| FC313 | Cyclic Pentapeptide Agonist | - (IC₅₀ = 800 nM for CXCL12 binding) | 95 | |
| TC14012 | Peptide Agonist (CXCR4 Antagonist) | - | 350 | |
| Plerixafor (AMD3100) | Small Molecule (CXCR4 Antagonist) | - | 140,000 |
Note: A direct EC₅₀ value for β-arrestin recruitment by this compound has not been reported in the reviewed literature. Its high binding affinity (Kᵢ = 9 nM) suggests it is a potent modulator, but functional potency for β-arrestin recruitment requires experimental validation.
Visualizing CXCR7 Signaling and Experimental Workflow
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for measuring β-arrestin recruitment.
CXCR7 Signaling Pathway
Caption: CXCR7 signaling pathway initiated by modulator binding.
Experimental Workflow: NanoBiT β-Arrestin Recruitment Assay
Caption: Workflow for a NanoBiT β-arrestin recruitment assay.
Experimental Protocols
A detailed methodology for a typical β-arrestin recruitment assay is provided below. This protocol is based on the NanoBiT® technology, a widely used method for studying protein-protein interactions.
NanoBiT® β-Arrestin Recruitment Assay
This assay quantifies the interaction between CXCR7 and β-arrestin in live cells upon stimulation with a modulator.
1. Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids: CXCR7 fused to the Small BiT (SmBiT) subunit of NanoLuc® luciferase, and β-arrestin-2 fused to the Large BiT (LgBiT) subunit.
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
White, clear-bottom 96-well assay plates
-
CXCR7 modulators (test compounds and controls)
-
Nano-Glo® Live Cell Assay System (Substrate and Buffer)
-
Luminometer capable of kinetic measurements
2. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the CXCR7-SmBiT and LgBiT-β-arrestin-2 plasmids using a suitable transfection reagent according to the manufacturer's protocol. An empty vector can be used to maintain a constant amount of total DNA per transfection.
-
After 24 hours post-transfection, detach the cells using an enzyme-free dissociation buffer.
-
Resuspend the cells in assay medium and seed them into a 96-well white assay plate at a density of 1 x 10⁵ cells/well.
-
Incubate the plate for another 24 hours at 37°C in a CO₂ incubator.
3. Assay Procedure:
-
Prepare the Nano-Glo® substrate by diluting it in the assay buffer according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells and add the prepared Nano-Glo® substrate solution.
-
Incubate the plate at 37°C for 10-15 minutes to allow for substrate equilibration.
-
Measure the baseline luminescence using a plate reader.
-
Prepare serial dilutions of the CXCR7 modulators (including this compound and alternatives) in assay buffer.
-
Add the modulator solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately begin kinetic measurement of luminescence in the plate reader at 37°C for a desired period (e.g., 60-90 minutes), taking readings every 1-2 minutes.
4. Data Analysis:
-
For each time point, normalize the luminescence signal by subtracting the baseline reading.
-
Generate dose-response curves by plotting the normalized luminescence signal (or the area under the curve) against the logarithm of the modulator concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.
This comprehensive guide provides a framework for the validation and comparison of CXCR7 modulators based on their ability to induce β-arrestin recruitment, a key indicator of their functional activity at this atypical chemokine receptor.
References
A Head-to-Head Comparison of CXCR7 Modulator 1 and Antibody-Based Therapies for CXCR7-Targeted Research
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a critical regulator in a multitude of physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases. Its unique signaling primarily through the β-arrestin pathway, rather than canonical G-protein coupling, makes it an attractive target for therapeutic intervention.[1][2][3] This guide provides a detailed head-to-head comparison of a potent, orally bioavailable small molecule, CXCR7 Modulator 1, and emerging antibody-based therapies, offering insights into their performance based on available experimental data.
Overview of Therapeutic Modalities
This compound is a potent and orally bioavailable peptoid hybrid modulator of CXCR7.[4][5] As a small molecule, it offers the potential for oral administration, which can be a significant advantage in clinical settings.
Antibody-based therapies targeting CXCR7 include nanobodies and chimeric antibodies. These biologics offer high specificity and the potential for long-lasting effects. Notable examples include anti-CXCR7 nanobodies and the chimeric antibody X7Ab.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative antibody-based therapies. It is important to note that this data is compiled from different studies and direct comparative experiments under identical conditions have not been published.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | This compound | Anti-CXCR7 Nanobody (NB3) |
| Binding Affinity (Ki) | 9 nM | ~2.5 nM (calculated from pKi of 8.6) |
| Functional Potency (EC50) | 15 nM (β-arrestin recruitment) | Not explicitly reported |
| Assay Method | Radioligand binding assay | 125I-CXCL12 displacement assay |
| Reference | Boehm et al., J. Med. Chem. 2017 | Maussang et al., J. Biol. Chem. 2013 |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Antibody-Based Therapies |
| Oral Bioavailability | 18% in rats | Generally low to negligible |
| Administration Route | Oral, Intravenous | Intravenous |
| Half-life | Short (<1 h) in rats after IV administration | Generally longer, but specific data for anti-CXCR7 antibodies is not available. Monoclonal antibodies typically have half-lives of days to weeks. |
| Reference | Boehm et al., J. Med. Chem. 2017 | General antibody pharmacokinetics |
Table 3: Preclinical Efficacy
| Therapy | Model | Key Findings | Reference |
| This compound | Not explicitly reported in available literature. | Potent in vitro activity suggests potential for in vivo efficacy. | Boehm et al., J. Med. Chem. 2017 |
| Anti-CXCR7 Nanobodies | Head and neck cancer xenograft in mice | Inhibited tumor growth and reduced angiogenesis. | Maussang et al., J. Biol. Chem. 2013 |
| X7Ab (chimeric antibody) | Glioblastoma mouse model | In combination with temozolomide, significantly reduced glioblastoma progression. | Wang et al., Cancers 2021 |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the key experimental protocols used to characterize these CXCR7 modulators.
Radioligand Binding Assay (for this compound)
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).
-
Cell Preparation: HEK293 cells stably expressing human CXCR7 are used.
-
Radioligand: 125I-CXCL12 is used as the radioligand.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of 125I-CXCL12 and varying concentrations of the test compound (this compound).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then filtered to separate bound from free radioligand.
-
The amount of radioactivity on the filter, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (for this compound and Antibodies)
This functional assay measures the ability of a ligand to induce the recruitment of β-arrestin to the CXCR7 receptor, a key step in its signaling pathway.
-
Cell Line: A cell line (e.g., U2OS or HEK293) is engineered to co-express CXCR7 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter or Tango).
-
Assay Principle: Upon ligand binding to CXCR7, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Assay Procedure:
-
Cells are plated in a multi-well plate.
-
Varying concentrations of the test compound are added to the wells.
-
The plate is incubated to allow for β-arrestin recruitment.
-
The substrate for the complemented enzyme is added.
-
The signal is measured using a luminometer.
-
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the CXCR7 signaling pathway, a typical experimental workflow for modulator comparison, and the logical framework of this guide.
Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment upon ligand binding.
Caption: A typical workflow for comparing CXCR7 modulators.
Caption: Logical structure of this comparison guide.
Conclusion
Both this compound and antibody-based therapies represent promising avenues for targeting the CXCR7 receptor.
-
This compound offers the significant advantage of potential oral bioavailability, which could translate to more convenient dosing regimens in a clinical setting. Its high potency in in vitro assays is a strong indicator of its therapeutic potential.
-
Antibody-based therapies , including nanobodies and chimeric antibodies, demonstrate high specificity and have shown promising in vivo efficacy in preclinical cancer models. Their larger size generally leads to a longer half-life but necessitates intravenous administration.
The choice between a small molecule modulator and an antibody-based therapy will ultimately depend on the specific therapeutic application, desired pharmacokinetic profile, and the targeted disease. The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for researchers to make informed decisions in the development of novel CXCR7-targeted therapeutics. Further head-to-head studies are warranted to definitively establish the relative merits of these different modalities.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CXCR7 Modulator 1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of CXCR7 modulator 1, a potent and orally bioavailable peptoid hybrid modulator. By adhering to these protocols, laboratories can maintain a safe environment and comply with regulatory standards.
Chemical and Safety Data Overview
This compound is identified as a non-hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] Despite this classification, it is imperative to handle and dispose of all laboratory chemicals with caution to minimize environmental impact and ensure personnel safety.
| Identifier | Value | Source |
| Product Name | This compound | GlpBio[1] |
| CAS Number | 2231812-31-8 | GlpBio[1] |
| Molecular Formula | C48H57F2N7O7S | GlpBio[1] |
| Molecular Weight | 914.07 | GlpBio[1] |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio |
| Transport Information | This substance is considered to be non-hazardous for transport. | GlpBio |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the proper disposal of this compound in various forms.
1. Unused or Expired Solid Compound:
-
Step 1: Evaluation. Confirm that the compound is clearly labeled and within its original container. Check for any signs of degradation or contamination.
-
Step 2: Waste Collection.
-
If your institution's Environmental Health & Safety (EHS) department requires all non-hazardous chemical waste to be collected, place the securely sealed original container into a designated waste container for non-hazardous solid chemical waste.
-
Ensure the waste container is properly labeled with its contents.
-
-
Step 3: EHS Pickup. Arrange for the collection of the waste container by your institution's EHS department for final disposal.
2. Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Step 1: Segregation. Segregate contaminated disposable labware from regular lab trash.
-
Step 2: Collection. Place all contaminated items into a designated, clearly labeled hazardous waste bag or container to prevent accidental exposure or cross-contamination.
-
Step 3: Disposal. Dispose of the container following your institution's guidelines for chemically contaminated solid waste.
3. Solutions of this compound:
-
Step 1: Neutralization (if applicable). As this compound is a peptoid hybrid and not classified as hazardous, neutralization is not typically required. However, consider the hazards of the solvent used.
-
Step 2: Waste Collection.
-
Collect all aqueous and organic solvent solutions containing this compound in a designated, sealed, and properly labeled waste container.
-
Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate if required by your institution's EHS.
-
-
Step 3: Disposal. Transfer the full, sealed container to your laboratory's designated chemical waste storage area for collection by the EHS department.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
General Principles of Laboratory Chemical Waste Management
Adherence to general best practices for chemical handling and disposal is crucial for maintaining a safe laboratory environment.
-
Waste Minimization: Reduce the scale of experiments to generate less waste. Purchase only the necessary quantities of chemicals.
-
Proper Labeling: All chemical containers, including waste containers, must be clearly and accurately labeled with their contents.
-
Segregation: Never mix incompatible chemicals in the same waste container. Follow your institution's guidelines for segregating different classes of chemical waste.
-
Inventory Management: Maintain an accurate inventory of all chemicals in the laboratory. This aids in tracking, storage, and identifying materials that are nearing their expiration date.
-
Consult Your EHS: Always consult your institution's Environmental Health & Safety department for specific guidance on waste disposal procedures. They can provide information on local, state, and federal regulations.
Signaling Pathway Context: CXCR7
While not directly related to disposal, understanding the biological context of CXCR7 can be valuable for researchers. CXCR7 is a chemokine receptor that does not signal through the typical G protein-mediated pathway but rather through the β-arrestin pathway. It plays a role in modulating the signaling of another chemokine receptor, CXCR4, by acting as a scavenger for their shared ligand, CXCL12.
Caption: Simplified CXCR7 Signaling Context
By following these detailed disposal procedures and adhering to general laboratory safety principles, researchers can ensure the responsible management of this compound waste, contributing to a safe and compliant research environment.
References
Personal protective equipment for handling CXCR7 modulator 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of CXCR7 Modulator 1 (MCE Catalog No. HY-107987). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Skin and Body | Impervious clothing, such as a lab coat | Provides a barrier against accidental spills. |
| Respiratory | A suitable respirator should be used | Necessary when ventilation is inadequate or when handling the powder form to avoid inhalation. |
Safety and Handling Protocols
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Ventilation: All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols.
-
Contingency Planning: Be prepared for accidental spills. Have appropriate spill cleanup materials readily available.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do not induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated labware, and cleaning materials, in designated, clearly labeled, and sealed containers.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of chemical waste in strict accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Quantitative Safety Data
As a specific Safety Data Sheet (SDS) for this compound (HY-107987) was not publicly available, a detailed quantitative safety table with toxicological data and exposure limits cannot be provided. It is imperative to consult the official SDS from the supplier before use. General safety data for research chemicals of this nature would typically include the following, which should be confirmed with the supplier-provided SDS.
| Parameter | Value |
| Acute Toxicity | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | Data not available |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
| Aspiration Hazard | Data not available |
| Permissible Exposure Limit (PEL) | Data not available |
| Threshold Limit Value (TLV) | Data not available |
Experimental Workflow and Signaling Pathway
To ensure safe and effective use of this compound, it is important to understand its place in the experimental workflow and its biological context.
CXCR7 is an atypical chemokine receptor that primarily signals through the β-arrestin pathway rather than traditional G-protein coupled pathways.[1][2] This signaling cascade is crucial for its roles in cellular processes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
